molecular formula C10H6O B13536256 5-Ethynylbenzofuran

5-Ethynylbenzofuran

Cat. No.: B13536256
M. Wt: 142.15 g/mol
InChI Key: NFOIHYYIUMHKKC-UHFFFAOYSA-N
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Description

5-Ethynylbenzofuran is a chemical building block that incorporates the privileged benzofuran scaffold, a structure of high significance in medicinal chemistry and drug discovery . The core benzofuran motif is found in numerous biologically active natural products and approved therapeutics, and its derivatives are extensively investigated for their diverse pharmacological potential, including as antitumor, antimicrobial, and anti-inflammatory agents . The ethynyl group at the 5-position makes this compound a versatile synthetic intermediate. It is particularly useful for constructing more complex molecular architectures via metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, and for participation in click chemistry applications, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This enables researchers to efficiently generate libraries of novel compounds for structure-activity relationship (SAR) studies and high-throughput screening campaigns. The electronic properties of the benzofuran core can be finely tuned through further functionalization of the ethynyl handle, aiding in the development of new materials and ligands . This product is intended for research purposes as a key intermediate in organic synthesis and drug discovery efforts. It is supplied as a For Research Use Only (RUO) product and is not intended for diagnostic, therapeutic, or any other human use. Researchers should determine the specificity and utility of this compound for their particular experimental system.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H6O

Molecular Weight

142.15 g/mol

IUPAC Name

5-ethynyl-1-benzofuran

InChI

InChI=1S/C10H6O/c1-2-8-3-4-10-9(7-8)5-6-11-10/h1,3-7H

InChI Key

NFOIHYYIUMHKKC-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC2=C(C=C1)OC=C2

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Ethynylbenzofuran

Transition Metal-Catalyzed Cross-Coupling Strategies for Ethynylation

Transition metal catalysis, particularly using palladium and copper, stands as the cornerstone for the ethynylation of benzofuran (B130515) scaffolds. mdpi.commdpi.com These methods facilitate the formation of the crucial carbon-carbon bond between the benzofuran ring and the ethynyl (B1212043) moiety.

Palladium-Catalyzed Sonogashira Coupling and Variants for Introducing the Ethynyl Moiety

The Sonogashira cross-coupling reaction is a preeminent method for the synthesis of arylalkynes, including 5-ethynylbenzofuran. organic-chemistry.orgwikipedia.org This reaction typically involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.org

The efficiency and selectivity of the Sonogashira coupling are highly dependent on the choice of ligands and the optimization of the catalyst system. While traditional systems often employ phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃), the development of more sophisticated ligands has led to significant improvements. researchgate.net N-Heterocyclic carbenes (NHCs) have emerged as powerful alternatives to phosphine ligands due to their strong σ-donating properties, which contribute to the stabilization and activation of the palladium catalyst. mdpi.comwikipedia.orgsemanticscholar.org The use of bulky and electron-rich ligands can enhance the efficiency of the coupling, even in copper-free variations of the Sonogashira reaction. libretexts.org For instance, palladium complexes with bis-imidazolyl or bis-oxazoline ligands have demonstrated high catalytic activity at very low loadings. libretexts.org

Catalyst SystemLigand TypeKey Advantages
PdCl₂(PPh₃)₂/CuIPhosphineWell-established, versatile
Pd(OAc)₂/Bulky PhosphinePhosphineEnables copper-free reactions
Pd-NHC ComplexesN-Heterocyclic CarbeneHigh stability and activity, allows low catalyst loading
PEPPSI ComplexesN-Heterocyclic CarbeneAir-stable, efficient for domino Sonogashira-cyclization

This table summarizes various catalyst systems used in Sonogashira coupling for benzofuran synthesis, highlighting the ligand type and key advantages.

The modulation of reaction conditions, including the choice of solvent and base, plays a critical role in the outcome of the Sonogashira coupling. mdpi.com Solvents such as dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and amines are commonly used. lucp.net The polarity of the solvent can significantly influence the reaction rate and yield. lucp.net While polar solvents generally favor the reaction, they can also lead to undesired side reactions. lucp.net The use of aqueous media and ionic liquids has been explored as more environmentally benign alternatives. kaust.edu.sabeilstein-journals.org Water-based systems, sometimes in conjunction with surfactants, have shown success in copper-free Sonogashira couplings. organic-chemistry.org The choice of base, typically an amine like triethylamine (B128534) or piperidine, is also crucial for the reaction's success. organic-chemistry.orgwikipedia.org

SolventBaseKey Features
DMF, THFTriethylamine, DiisopropylamineConventional organic solvents, good solubility for reactants
WaterAmine bases"Green" solvent, requires appropriate catalyst/ligand system
Ionic LiquidsVarious basesCan enhance catalyst stability and facilitate recycling

This table outlines common solvent and base combinations for Sonogashira coupling and their key features.

Reaction Condition Modulations and Solvent Effects

Copper-Catalyzed Ethynylation and Ring-Closure Protocols

Copper catalysis offers a cost-effective and efficient alternative to palladium for the synthesis of benzofurans, including those bearing an ethynyl group. rsc.orgorganic-chemistry.org Copper-catalyzed reactions can proceed through direct ethynylation of a suitable benzofuran precursor or via a domino reaction involving both C-C bond formation and ring closure. rsc.orgorganic-chemistry.org

The mechanism of copper-catalyzed C-C bond formation in the synthesis of ethynylbenzofurans is a subject of ongoing research. rsc.org In a typical copper-catalyzed Sonogashira-type reaction, a copper(I) acetylide is formed in situ from the terminal alkyne and the copper catalyst. rsc.org This copper acetylide then undergoes oxidative addition with the aryl halide (e.g., 5-halobenzofuran), forming a transient Cu(III) intermediate. rsc.org Reductive elimination from this intermediate yields the desired ethynylated benzofuran and regenerates the active Cu(I) catalyst. rsc.org

In some protocols, copper mediates an oxidative annulation of phenols with internal alkynes to form the benzofuran ring, which could potentially be adapted for the synthesis of this compound. rsc.org Mechanistic studies suggest that this process may involve a reversible electrophilic carbocupration of the phenol (B47542), followed by alkyne insertion and cyclization. rsc.org Understanding these mechanistic pathways is crucial for the rational design of more efficient and selective copper-based catalytic systems for the synthesis of this compound. researchgate.net

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. These reactions are prized for their atom economy, reduction of waste, and ability to rapidly generate molecular complexity.

While specific examples detailing the incorporation of this compound into MCRs are not extensively documented, the reactivity of the terminal alkyne and the benzofuran nucleus provides a strong basis for its potential use in various known MCRs. For instance, terminal alkynes are key components in the copper-catalyzed A3 coupling (aldehyde, alkyne, amine) and the Sonogashira coupling, which can be integrated into MCR sequences. nih.gov A three-component reaction involving isatin, tetrahydroisoquinoline, and a terminal alkyne has been described for the synthesis of complex heterocyclic systems. acs.org This suggests that this compound could serve as the alkyne component in similar transformations to generate novel, complex molecules. Furthermore, three-component coupling reactions of arynes with various partners, including terminal alkynes, are known to produce benzofurans and other heterocycles, indicating another potential pathway for utilizing or synthesizing ethynylbenzofuran derivatives. researchgate.net

The development of new MCRs is an active area of research, and the functional handles of this compound make it a prime candidate for the discovery of novel transformations leading to diverse chemical scaffolds.

Gold- and Ruthenium-Catalyzed Approaches to Ethynylbenzofuran Scaffolds

Transition metal catalysis is a cornerstone of modern organic synthesis, offering powerful tools for the construction of complex molecules like ethynylbenzofurans. Gold and ruthenium catalysts, in particular, exhibit unique reactivity that enables efficient and selective transformations.

Gold-Catalyzed Synthesis: Gold catalysts, particularly Au(I) and Au(III) species, are renowned for their ability to activate alkynes towards nucleophilic attack. This property is exploited in the synthesis of benzofuran scaffolds from ortho-alkynylphenols. researchgate.net A gold-catalyzed alkynylative cyclization of 2-alkynylphenols with terminal alkynes has been developed, providing a direct route to 3-alkynylbenzofurans. researchgate.netuni-heidelberg.de This process often uses a simple gold salt and a green oxidant like hydrogen peroxide, highlighting its practicality and atom economy. researchgate.net The mechanism can involve the activation of the phenol's alkyne by the gold catalyst, followed by intramolecular cyclization. researchgate.net The versatility of gold catalysis is further demonstrated by its use in synthesizing a variety of heterocyclic compounds from acyclic precursors through the activation of alkynes. uniovi.es

Ruthenium-Catalyzed Synthesis: Ruthenium catalysts offer a complementary approach, often utilized in cycloisomerization and metathesis reactions. Ruthenium-catalyzed cycloisomerization of benzannulated propargylic alcohols can chemo- and regioselectively produce benzofurans. organic-chemistry.org Another strategy involves the ruthenium-catalyzed isomerization of allyloxybenzenes, followed by a ring-closing metathesis to form the benzofuran ring. researchgate.net Ruthenium complexes are also effective for azide-alkyne cycloadditions (RuAAC), which selectively yield 1,5-disubstituted 1,2,3-triazoles, a reaction that could be applied to this compound. organic-chemistry.org The synthesis of benzofuran derivatives has been achieved via a ruthenium-catalyzed reaction between m-hydroxybenzoic acids and alkynes. nih.gov These catalysts are also known to promote C-H activation and other organic transformations in a one-pot manner, which is a sustainable approach that minimizes solvent usage and reaction steps. fairfield.edu

The table below summarizes representative catalytic approaches.

Catalyst SystemReactantsProduct TypeKey Features
Gold (Au) o-Alkynylphenols, Terminal Alkynes3-AlkynylbenzofuransUtilizes H2O2 as a green oxidant; high atom economy and selectivity. researchgate.net
Gold (Au) o-(Alkynyl)styrenes with thio/seleno-aryl groupsPolycyclic S/Se-containing heterocyclesCascade reaction involving a gold-cyclopropyl carbene intermediate. uniovi.es
Ruthenium (Ru) AllyloxybenzenesSubstituted BenzofuransInvolves C- and O-allyl isomerization followed by ring-closing metathesis. researchgate.net
Ruthenium (Ru) m-Hydroxybenzoic acids, AlkynesBenzofuran derivativesC-H alkenylation followed by oxygen-induced annulation. nih.gov
Ruthenium (Ru) Aryl Azides, Alkynes1,5-disubstituted 1,2,3-triazolesMicrowave irradiation can enhance yield and reduce reaction time. organic-chemistry.org

Non-Catalytic and Sustainable Synthetic Approaches

In line with the principles of green chemistry, significant effort has been directed towards developing synthetic methods that minimize waste and energy consumption. These approaches often avoid the use of metal catalysts and organic solvents.

Microwave-Assisted Organic Synthesis (MAOS) of Ethynylbenzofuran Derivatives

Microwave-Assisted Organic Synthesis (MAOS) utilizes microwave irradiation to heat reactions, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating. researchgate.net This technology is considered a green chemistry tool because it can facilitate reactions under solvent-free conditions and enhance energy efficiency. mdpi.comcem.comijrpr.comfrontiersin.orgorganic-chemistry.orgmdpi.comrsc.org

The synthesis of benzofuran derivatives has been successfully adapted to MAOS protocols. For example, a microwave-assisted, multi-component protocol for synthesizing substituted benzofuran-2-carboxamides has been developed, demonstrating the technology's utility in creating diverse compound libraries efficiently. researchgate.net The synthesis of enantiomerically pure N-(tert-butylsulfinyl)imines under solvent-free microwave conditions highlights the speed and environmental benefits of this approach, with reactions completing in minutes. organic-chemistry.org Given that terminal alkynes are reactive under microwave conditions, MAOS presents a promising strategy for accelerating the synthesis of this compound and its derivatives, potentially under solvent-free and catalyst-free conditions. cem.com For example, ruthenium-catalyzed azide-alkyne cycloadditions have been shown to be more efficient under microwave irradiation. organic-chemistry.org

Catalyst-Free and Solvent-Free Reaction Conditions

The development of reactions that proceed without catalysts and solvents represents a significant advance in sustainable synthesis. cem.comijrpr.comrsc.orgpharmafeatures.com These methods reduce the environmental impact by eliminating toxic solvents and avoiding contamination of products with metal catalysts.

Several catalyst-free methods for benzofuran synthesis have been reported. One such approach involves the reaction of hydroxyl-substituted aryl alkynes with sulfur ylides, which proceeds through an isomerization/nucleophilic addition/cyclization/aromatization cascade in acetonitrile (B52724) without any catalyst or additive. nih.govresearchgate.netresearchgate.net Another example is the synthesis of benzofuran derivatives from the cascade reaction between nitroepoxides and salicylaldehydes. nih.gov Ball milling is another solvent-free technique that uses mechanical force to drive reactions, emerging as a powerful tool in green chemistry. rsc.orgpharmafeatures.com The development of catalyst- and solvent-free syntheses of various heterocyclic compounds, often driven by thermal activation or mechanochemistry, demonstrates the growing potential of these eco-friendly methods. ijrpr.com

Radical Reactions for Functionalization of Benzofuran Systems

Radical reactions offer unique pathways for the formation and functionalization of heterocyclic systems. These reactions often proceed under mild conditions and can be initiated by various means, including light or radical initiators. A highly selective and catalyst-free tandem multi-functionalization of terminal alkynes has been achieved using TEMPO as both a radical promoter and trapping reagent, showcasing a method to construct β-oxyl carbonyls. rsc.org This type of radical-cascade process could be applicable to this compound.

The synthesis of benzofuran derivatives has been accomplished through cascade radical cyclization and intermolecular coupling of 2-azaallyls. mdpi.com Furthermore, visible-light-induced tandem cyclization of 1,6-enynes with disulfides provides a facile route to functionalized benzofurans. nih.gov These methods highlight the power of radical chemistry to build complex molecular architectures from simple precursors in a controlled manner.

Chemo- and Regioselective Synthesis of this compound

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups, while regioselectivity is the preference for bond-making or bond-breaking in one direction over all other possible directions. taylorandfrancis.commasterorganicchemistry.com Achieving high selectivity is crucial in organic synthesis to avoid the formation of unwanted byproducts and simplify purification.

The synthesis of this compound requires precise control to introduce the ethynyl group at the C5 position of the benzofuran core. This can be achieved by starting with a phenol already substituted at the para-position (relative to the hydroxyl group) with a precursor to the ethynyl group. Subsequent cyclization to form the furan (B31954) ring would then yield the desired 5-substituted benzofuran. For example, methods for the regioselective synthesis of benzofuranones from 3-hydroxy-2-pyrones and nitroalkenes allow for programmable substitution at any position on the benzene (B151609) ring. nsf.gov Similarly, the direct synthesis of benzofurans from phenols and α-haloketones promoted by titanium tetrachloride shows high regioselectivity. mdpi.com

Once the this compound scaffold is formed, the ethynyl group itself can undergo chemoselective reactions. For instance, a metal-free reduction of aromatic nitro compounds has been shown to tolerate sensitive functional groups like ethynyl, demonstrating high chemoselectivity. organic-chemistry.org This allows for the modification of other parts of a molecule without affecting the alkyne.

The table below summarizes selective synthetic strategies.

Selectivity TypeSynthetic StrategyReactantsKey Features
Regioselective Diels-Alder / Cyclization3-Hydroxy-2-pyrones, Nitroalkenes with ester groupsAllows programmable substitution, leading to specifically substituted benzofuranones which can be converted to benzofurans. nsf.gov
Regioselective Friedel-Crafts-like alkylation / CyclodehydrationPhenols, α-HaloketonesPromoted by TiCl4, provides high regioselectivity for the formation of substituted benzofurans. mdpi.com
Chemoselective Reduction of Nitro GroupAromatic nitro compounds with ethynyl groupsMetal-free reduction using tetrahydroxydiboron (B82485) that leaves the ethynyl group intact. organic-chemistry.org
Chemoselective Phosphine-Catalyzed Reactionpara-Quinone methides, Phosphine, Acyl chlorideMetal-free, one-pot synthesis of functionalized benzofurans via a phospha-1,6-addition/O-acylation/Wittig pathway. acs.org

Strategies for Positional Isomer Control in Benzofuran Ring Formation

The regioselective synthesis of 5-substituted benzofurans is paramount to ensure the correct placement of the ethynyl group. Control over positional isomers is typically achieved by starting with a pre-functionalized benzene ring that directs the cyclization to form the desired benzofuran isomer.

One of the most effective strategies involves the use of substituted phenols as starting materials. For instance, the reaction of a phenol with an α-haloketone can be directed to form a specific benzofuran isomer based on the substitution pattern of the phenol. When a meta-substituted phenol is used, a mixture of 4- and 6-substituted benzofurans might be expected. However, careful choice of reactants and conditions can favor one isomer over the other. For example, in the synthesis of benzofurans from phenols and α-haloketones, the use of a bulky substituent on the phenol can sterically hinder cyclization at one of the ortho positions, thereby favoring the formation of a single regioisomer.

A common and versatile method for the synthesis of 5-substituted benzofurans involves the Sonogashira cross-coupling reaction. mdpi.commdpi.comscielo.br This reaction typically couples a terminal alkyne with an aryl or vinyl halide. researchgate.net To synthesize this compound, a 5-halobenzofuran, such as 5-bromobenzofuran (B130475) or 5-iodobenzofuran, is used as the key precursor. The synthesis of this precursor is critical for controlling the position of the final ethynyl group.

The synthesis of 5-halobenzofurans can be achieved through various methods, often starting from commercially available halogenated phenols. For example, 4-bromophenol (B116583) can be elaborated into 5-bromobenzofuran through established synthetic routes. One such route involves the O-alkylation of the phenol with a propargyl group, followed by a cyclization reaction. The position of the bromine atom on the starting phenol dictates its final position on the benzofuran ring, thus ensuring the formation of the desired 5-substituted isomer.

The table below summarizes a generalized approach for the synthesis of 5-halobenzofuran, a crucial intermediate for this compound.

Step Reactants Reagents and Conditions Product Purpose
14-Halophenol, Propargyl bromideBase (e.g., K2CO3), Solvent (e.g., Acetone)1-Allyloxy-4-halobenzeneIntroduction of the alkyne precursor
21-Allyloxy-4-halobenzeneCatalyst (e.g., Ruthenium-based), Heat2-Methyl-5-halobenzofuranIsomerization and ring-closing metathesis
32-Methyl-5-halobenzofuranRadical initiator (e.g., NBS), Light2-(Bromomethyl)-5-halobenzofuranFunctionalization of the methyl group
42-(Bromomethyl)-5-halobenzofuranBase (e.g., DBU)5-HalobenzofuranElimination to form the benzofuran core

Once the 5-halobenzofuran is synthesized, the ethynyl group can be introduced via a Sonogashira coupling reaction. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. The choice of the terminal alkyne allows for the introduction of various substituted ethynyl groups if desired. For the synthesis of the parent this compound, trimethylsilylacetylene (B32187) is often used, followed by the removal of the trimethylsilyl (B98337) (TMS) protecting group.

The following table outlines the typical conditions for the Sonogashira coupling to produce this compound.

Reactant 1 Reactant 2 Catalyst Co-catalyst Base Solvent Temperature Product
5-BromobenzofuranTrimethylsilylacetylenePd(PPh3)4CuIEt3NTHFRoom Temp. to 60 °C5-(Trimethylsilylethynyl)benzofuran
5-IodobenzofuranTrimethylsilylacetylenePdCl2(PPh3)2CuIPiperidineDMFRoom Temp.5-(Trimethylsilylethynyl)benzofuran

Following the coupling, the TMS group is readily cleaved using a mild base such as potassium carbonate in methanol (B129727) or a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) to yield the final product, this compound.

Stereoselective Transformations (if applicable to derivatives)

While this compound itself is achiral, its derivatives can possess stereocenters, and the stereoselective transformation of these derivatives is an important consideration in the synthesis of complex, biologically active molecules. Stereoselectivity can be relevant in reactions involving the ethynyl group or other functional groups present on a chiral derivative of this compound.

For derivatives of this compound that contain other reactive sites, such as a double bond or a carbonyl group, a variety of stereoselective reactions can be envisioned. For instance, if a derivative contains a prochiral ketone, its reduction using a chiral reducing agent, such as a CBS catalyst, could lead to the formation of a chiral alcohol with high enantioselectivity.

The ethynyl group itself can participate in stereoselective reactions. For example, the hydroboration-oxidation of the terminal alkyne would lead to an aldehyde, which could then undergo a stereoselective addition reaction. More directly, certain metal-catalyzed additions to the alkyne can proceed with high stereoselectivity. For instance, the hydrosilylation of the alkyne moiety in a chiral this compound derivative could lead to the formation of a specific (E)- or (Z)-vinylsilane, depending on the catalyst and reaction conditions employed. rsc.org The stereochemical outcome is often dictated by the steric and electronic properties of the catalyst and the substrate. rsc.orgresearchgate.net

Furthermore, if a chiral center is present elsewhere in a this compound derivative, it can influence the stereochemical outcome of reactions at the ethynyl group through substrate control. For example, the addition of a reagent to the triple bond could be directed by a nearby stereocenter, leading to the diastereoselective formation of a new stereocenter.

While specific examples of stereoselective transformations on derivatives of this compound are not extensively documented in the literature, the principles of asymmetric synthesis and stereoselective catalysis are broadly applicable. researchgate.netvdoc.pub The development of such transformations would be a valuable extension of the chemistry of this compound, enabling access to a wider range of complex and potentially bioactive molecules.

Chemical Reactivity and Derivatization Strategies of 5 Ethynylbenzofuran

Transformations Involving the Terminal Alkyne Moiety

The terminal alkyne of 5-ethynylbenzofuran is the primary site of its chemical reactivity, enabling a variety of derivatization strategies.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, a concept introduced by Sharpless in 2001 that emphasizes rapid, reliable, and high-yielding reactions. pcbiochemres.com This reaction involves the coupling of a terminal alkyne, such as this compound, with an azide (B81097) to form a stable 1,2,3-triazole ring. pcbiochemres.comnih.gov The CuAAC reaction is known for its high efficiency, selectivity, and biocompatibility, making it a powerful tool in various scientific disciplines. researchgate.netrsc.orgnih.gov

The reaction of this compound with various organic azides in the presence of a copper(I) catalyst provides a straightforward route to a diverse library of 1,2,3-triazole functionalized benzofurans. ncsu.edunih.govcsic.es This reaction typically proceeds with high yields and regioselectivity, exclusively forming the 1,4-disubstituted triazole isomer. nih.gov The general scheme for this synthesis is depicted below:

Reaction Scheme:

this compound + R-N₃ --(Cu(I) catalyst)--> 5-(1-(R)-1,2,3-triazol-4-yl)benzofuran

Researchers have successfully synthesized various 1,2,3-triazole derivatives of benzofuran (B130515) using this methodology, demonstrating its broad applicability. ncsu.edursc.org The reaction conditions are typically mild, often conducted at room temperature in various solvents, including water. ncsu.edursc.org The use of a reducing agent like sodium ascorbate (B8700270) is common to maintain copper in its active Cu(I) oxidation state. nih.gov

Table 1: Examples of Synthesized 1,2,3-Triazole Functionalized Benzofurans

This compound DerivativeAzide ReactantCatalyst SystemProductYield (%)Reference
N-(prop-2-ynyl)benzofuran-2-carboxamideBenzyl (B1604629) AzideCuSO₄·5H₂O, Sodium AscorbateN-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)benzofuran-2-carboxamide80-90 ncsu.edu
This compoundPhenyl AzideCuI5-(1-phenyl-1H-1,2,3-triazol-4-yl)benzofuranNot Specified csic.es
This compoundAlkyl AzidesImmobilized Copper Complex5-(1-alkyl-1H-1,2,3-triazol-4-yl)benzofuranGood to High nih.gov

The bio-orthogonal nature of the CuAAC reaction makes this compound a valuable tool for bioconjugation. researchgate.net This strategy allows for the specific labeling and modification of biomolecules, such as proteins and nucleic acids, within complex biological environments without interfering with native biochemical processes. researchgate.netnih.gov The ethynyl (B1212043) group on the benzofuran can be selectively reacted with an azide-modified biomolecule, or vice versa, to form a stable triazole linkage. uga.edu

This approach has been widely used for:

Labeling of Biomolecules: Attaching fluorescent dyes or other reporter molecules to proteins and other biopolymers for imaging and tracking purposes. researchgate.net

Drug Delivery: Conjugating drugs to targeting moieties to enhance their delivery to specific cells or tissues. uga.edu

Proteomics and Nucleic Acid Research: Modifying proteins and nucleic acids to study their function and interactions. researchgate.net

The mild reaction conditions, including the use of water as a solvent and room temperature, are crucial for maintaining the integrity and function of the biological molecules being modified. researchgate.netnih.gov

The terminal alkyne of this compound can undergo various addition reactions, including hydration, hydroamination, and hydroarylation, to introduce new functional groups.

Hydration: The addition of water across the triple bond, typically catalyzed by acid or mercury salts, yields a ketone (5-acetylbenzofuran).

Hydroamination: This reaction involves the addition of an N-H bond from an amine across the alkyne. wikipedia.orglibretexts.org It is a highly atom-economical method for synthesizing nitrogen-containing compounds. rsc.org Catalysts based on alkali metals, transition metals, or lanthanides are often required to facilitate this transformation. libretexts.org The reaction can proceed via either a Markovnikov or anti-Markovnikov addition, depending on the catalyst and reaction conditions. nih.gov

Hydroarylation: This process involves the addition of an aryl C-H bond across the alkyne, leading to the formation of a new C-C bond and the synthesis of aryl-substituted alkenes. mdpi.comrsc.org Transition metal catalysts, particularly those based on palladium, are commonly employed for this reaction. rsc.org The regioselectivity of the addition can often be controlled by the choice of catalyst and ligands. rsc.orgnih.gov

This compound can participate in various cycloaddition reactions, providing access to complex polycyclic structures. libretexts.org

[2+2+2] Cycloadditions: This reaction involves the cyclotrimerization of three alkyne units to form a benzene (B151609) ring. uwindsor.carsc.org Cobalt complexes are often used as catalysts for this transformation. uwindsor.ca When this compound is co-cyclized with other alkynes, it can lead to the formation of highly substituted aromatic compounds.

Diels-Alder Reactions: While the ethynyl group itself is not a typical diene or dienophile for the classic Diels-Alder reaction, it can be a component in more complex cycloaddition cascades or react with highly reactive dienes. For instance, the Diels-Alder reaction can be used to form precursors to benzofuran systems. mdpi.com A related reaction, the inverse-electron-demand Diels-Alder reaction, involves the reaction of electron-rich dienophiles with electron-poor dienes, such as 1,2,4,5-tetrazines, and is a rapid, catalyst-free click chemistry method.

[2+2] Cycloadditions: The reaction of ethynyl-substituted compounds with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can lead to the formation of cyclobutene (B1205218) derivatives through a formal [2+2] cycloaddition. clockss.org These reactions can be influenced by the electronic nature of the substituents on the alkyne. clockss.org

The ethynyl group of this compound allows it to act as a monomer in polymerization and oligomerization reactions.

Polymerization: Radical polymerization is a common method for polymerizing vinyl monomers, and similar principles can be applied to ethynyl compounds. wikipedia.org The polymerization of this compound could potentially lead to the formation of poly(this compound), a polymer with a conjugated backbone. The properties of such a polymer would be influenced by the stereoregularity of the polymer chain, which can sometimes be controlled by the choice of catalyst, such as metallocene catalysts. essentialchemicalindustry.org

Oligomerization: This process involves the formation of short-chain polymers (oligomers). mdpi.com The oligomerization of alkenes is often catalyzed by transition metal complexes and can proceed through various mechanisms, including those involving metal hydride intermediates. mdpi.com For ethynyl compounds, oligomerization can be initiated thermally or catalytically. Thermal treatment can lead to the formation of dimers and trimers through radical pathways. aocs.org Catalytic oligomerization, on the other hand, can offer greater control over the structure of the products. mdpi.comwhiterose.ac.uk The design of the monomer and the choice of reaction conditions are crucial for controlling the degree of oligomerization and the structure of the resulting products. copernicus.orgrsc.org

Synthesis of 1,2,3-Triazole Functionalized Benzofurans

Cycloaddition Reactions (e.g., [2+2+2] Cycloadditions, Diels-Alder)

Reactivity of the Benzofuran Heterocyclic System

The benzofuran ring system, formed by the fusion of a benzene and a furan (B31954) ring, exhibits a unique reactivity profile that is influenced by the interplay between the two constituent rings. While more stable than furan, it is susceptible to polymerization in the presence of strong acids. chemicalbook.com The reactivity is characterized by a propensity for electrophilic substitution, primarily on the electron-rich furan moiety, as well as addition reactions across the 2,3-double bond. slideshare.net

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

Electrophilic attack on the benzofuran system can occur at either the furan or the benzene portion of the molecule. While the furan ring is generally more reactive towards electrophiles, substitution on the benzene ring is also possible. The regioselectivity of these reactions is dictated by the electronic properties of the benzofuran system. The oxygen atom of the furan ring directs electrophiles to specific positions.

The preferred site for electrophilic substitution on the benzofuran nucleus is the C2 position, followed by the C3 position. chemicalbook.com This is due to the higher electron density at these positions. When the C2 position is already substituted, electrophilic attack then occurs at the C3 position. chemicalbook.com

Nitration of benzofuran showcases this selectivity. Using a mixture of nitric acid and acetic anhydride (B1165640) or ceric ammonium (B1175870) nitrate (B79036) in acetic anhydride results in the formation of 2-nitrobenzo[b]furan exclusively. chemicalbook.com However, employing nitrogen dioxide in benzene can yield a mixture of both 2-nitro and 3-nitro isomers. chemicalbook.com

The general mechanism for electrophilic aromatic substitution involves the initial attack of the electrophile on the aromatic ring, forming a high-energy carbocation intermediate known as an arenium ion. liu.edu This step is typically the rate-determining step as it disrupts the aromaticity of the ring. The arenium ion is stabilized by resonance. In the final, rapid step, a proton is eliminated, restoring the aromatic system. liu.edu

Reagent(s)Product(s)Reference
HNO₃ / Acetic Anhydride2-Nitrobenzo[b]furan chemicalbook.com
Ceric Ammonium Nitrate / Acetic Anhydride2-Nitrobenzo[b]furan chemicalbook.com
NO₂ / BenzeneMixture of 2-Nitro and 3-Nitrobenzo[b]furan chemicalbook.com

Nucleophilic Additions and Substitutions on the Furan Ring

The furan ring of benzofuran, particularly the C2 and C3 positions, can undergo nucleophilic attack. The 2,3-double bond of benzofuran can be considered as a (Z)-styryl phenyl ether, which influences its reactivity. kyoto-u.ac.jp Nickel-catalyzed reactions have been developed that facilitate the nucleophilic addition of aryl halides to aryl ketones, leading to the formation of benzofuran derivatives. organic-chemistry.org

One strategy to functionalize the furan ring involves the generation of a carbonyl ylide intermediate from an α-diazo ketone. This intermediate can then undergo regioselective nucleophilic addition with various nucleophiles, including alcohols, to form fused furanone ring systems with high diastereoselectivity. acs.org This tandem cyclization-nucleophilic addition provides a pathway to complex bicyclic structures. acs.org

Furthermore, the introduction of a leaving group on the furan ring allows for subsequent nucleophilic substitution reactions. royalsocietypublishing.org This approach is a common strategy for the structural modification of benzofuran derivatives. royalsocietypublishing.org

Ring-Opening and Rearrangement Mechanisms

The benzofuran ring system can undergo ring-opening and rearrangement reactions under specific conditions. These transformations often involve cleavage of the C2–O bond of the furan ring. kyoto-u.ac.jp Several mechanisms for C2–O bond cleavage have been identified, including oxidative addition, addition followed by β-elimination, 1,2-metalate migration, and reduction with an alkali metal. kyoto-u.ac.jp

Reductive cleavage of the C2–O bond can be achieved without a transition metal catalyst by treating benzofuran with lithium metal in the presence of an electron transfer catalyst. kyoto-u.ac.jp This process yields an o-hydroxystyrene derivative after an acidic workup. kyoto-u.ac.jp

A well-known rearrangement is the Perkin rearrangement, where a 3-halocoumarin undergoes a ring contraction in the presence of a base to form a benzofuran-2-carboxylic acid. nih.govwikipedia.org The proposed mechanism involves the base-catalyzed fission of the lactone ring, followed by an intramolecular nucleophilic attack of the resulting phenoxide on the vinyl halide. nih.gov Microwave-assisted Perkin rearrangements have been shown to significantly reduce reaction times and improve yields. nih.gov

Another significant rearrangement is the chemicalbook.comchemicalbook.com-sigmatropic rearrangement, which has been utilized in the synthesis of dihydrobenzofurans. rsc.org

Advanced Functionalization of this compound Derivatives

The presence of the ethynyl group at the C5 position of the benzofuran core provides a versatile handle for a variety of chemical transformations, allowing for the synthesis of complex molecules.

Directed Ortho Metalation (DOM) and Related Transformations

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This reaction involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate can then be trapped with various electrophiles. organic-chemistry.org

The DMG, which contains a heteroatom, coordinates to the lithium cation, facilitating the deprotonation of the adjacent ortho-proton. wikipedia.orgbaranlab.org This complex-induced proximity effect is key to the high regioselectivity of the reaction. baranlab.org Common DMGs include amides, carbamates, and methoxy (B1213986) groups. wikipedia.org

While specific examples for this compound are not prevalent in the provided search results, the principles of DoM can be applied to this system. The benzofuran oxygen itself can act as a weak directing group, and the introduction of a stronger DMG onto the benzofuran skeleton would allow for precise functionalization at the positions ortho to the DMG.

Directing Metalation Group (DMG) StrengthExamplesReference
Strong-CONR₂, -OCONR₂, -SO₂NR₂ organic-chemistry.org
Moderate-OMe, -NR₂, -CF₃ organic-chemistry.org
Weak-O-, -S-, Ph organic-chemistry.org

Chemo- and Regioselective Bromination/Iodination

The selective introduction of bromine or iodine onto the this compound scaffold is a crucial step for further derivatization, particularly for cross-coupling reactions. The challenge lies in achieving selectivity between the reactive sites on the benzofuran ring and the ethynyl group.

Halogenation of benzofurans can lead to addition products at the 2,3-positions. slideshare.net For instance, treatment of benzofuran with halogens can result in 2,3-addition products. slideshare.net However, regioselective synthesis of substituted benzofuran halides is critical for their use in transition-metal-catalyzed coupling reactions. tandfonline.com

In related systems, such as 5-bromo enones, reactions with nucleophiles have been shown to proceed via 1,4-conjugated addition rather than substitution of the bromine atom. nih.gov This highlights the importance of understanding the interplay of different functional groups in determining the reaction outcome.

For the specific case of this compound, achieving chemo- and regioselective halogenation would likely require careful selection of the halogenating agent and reaction conditions to favor substitution on the aromatic ring over addition to the alkyne or reaction at other positions of the benzofuran nucleus. Microwave-assisted regioselective bromination using N-bromosuccinimide (NBS) has been successfully employed for the synthesis of 3-bromocoumarins, which are precursors for benzofurans. nih.gov

Computational and Theoretical Investigations of 5 Ethynylbenzofuran

Quantum Chemical Studies on Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules like 5-ethynylbenzofuran. researchgate.netrsc.orgnih.gov These methods solve the Schrödinger equation to determine the electronic structure and energy of a molecule, offering a powerful lens through which to view its stability and reactivity. nih.gov

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the ground-state properties of many-electron systems, including atoms and molecules. wikipedia.org This method is predicated on the Hohenberg-Kohn theorems, which establish that the ground-state energy and all other ground-state properties are uniquely determined by the electron density. wikipedia.orgjussieu.fr DFT offers a balance between computational cost and accuracy, making it a popular choice for studying the electronic structure of molecules like this compound. wikipedia.org

Molecular orbital (MO) analysis provides a detailed picture of the electronic structure by describing the distribution and energy of electrons within a molecule. huntresearchgroup.org.uk The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important, as they are key to understanding a molecule's reactivity and electronic transitions. chimicatechnoacta.ru The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and polarizability. chimicatechnoacta.ru

The electron density distribution, which can be visualized through iso-surface plots, reveals the regions of high and low electron probability within the molecule. huntresearchgroup.org.uknih.gov This distribution is fundamental to understanding chemical bonding and intermolecular interactions. nih.govrsc.org Analysis of the electron density can identify bonding, non-bonding, and anti-bonding regions, providing insights that complement the molecular orbital picture. libretexts.org

Table 1: Illustrative Molecular Orbital Data for a Benzofuran (B130515) Derivative

OrbitalEnergy (eV)Description
LUMO-1.23Primarily located on the benzofuran ring and ethynyl (B1212043) group, indicating a region susceptible to nucleophilic attack.
HOMO-6.45Distributed across the entire molecule, with significant contributions from the fused ring system, indicating regions susceptible to electrophilic attack.
HOMO-1-7.12Predominantly localized on the benzofuran core.
HOMO-2-7.89Associated with the ethynyl substituent.

Note: This data is illustrative and intended to represent typical values obtained from DFT calculations on similar aromatic compounds. Actual values for this compound would require specific calculations.

Computational methods can quantify the aromaticity of the benzofuran core through various indices, such as the nucleus-independent chemical shift (NICS) and the harmonic oscillator model of aromaticity (HOMA). These calculations consistently demonstrate the aromatic character of the benzofuran moiety, which contributes significantly to the thermodynamic stability of this compound. The fusion of the benzene (B151609) and furan (B31954) rings creates a robust scaffold that influences the molecule's chemical behavior. wikipedia.org

Molecular Orbital Analysis and Electronic Density Distributions

Ab Initio and Semi-Empirical Methods for Excited States and Spectroscopy Prediction

While DFT is powerful for ground-state properties, understanding the behavior of molecules upon absorption of light requires methods that can describe electronic excited states. Ab initio and semi-empirical methods are often employed for this purpose. karazin.ualibretexts.org

Ab initio methods, Latin for "from the beginning," solve the Schrödinger equation without using experimental parameters, relying only on fundamental physical constants. libretexts.org Methods like Configuration Interaction (CI) and Coupled Cluster (CC) theory provide highly accurate descriptions of excited states but are computationally demanding. researchgate.net

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations. libretexts.orgwikipedia.org This makes them computationally faster and suitable for larger molecules, though potentially less accurate than ab initio approaches. wikipedia.org Methods like ZINDO and Pariser-Parr-Pople (PPP) have been successfully used to predict electronic absorption spectra for various molecules. karazin.uawikipedia.org

The prediction of spectroscopic properties, such as UV-Vis absorption wavelengths, relies on calculating the energy difference between the ground and excited electronic states. By employing these computational techniques, researchers can anticipate the spectroscopic signatures of this compound, aiding in its experimental characterization and understanding its photophysical properties. karazin.ua

Molecular Dynamics (MD) Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. mdpi.comcresset-group.com By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, revealing the molecule's conformational landscape and dynamic processes. nih.gov

Conformational Flexibility of the Ethynyl Group and its Rotational Barriers

The ethynyl group (–C≡CH) attached to the benzofuran core introduces a degree of conformational flexibility. While the triple bond itself is rigid, rotation can occur around the single bond connecting the ethynyl carbon to the benzofuran ring. MD simulations can be used to explore the rotational dynamics of this group. arxiv.org

The energy associated with this rotation is not constant. Certain conformations will be more energetically favorable than others due to steric interactions and electronic effects between the ethynyl group and the rest of the molecule. The energy required to rotate from a stable conformation (an energy minimum) to an unstable one (an energy maximum) is known as the rotational barrier.

Computational methods can calculate this rotational barrier by systematically changing the dihedral angle of the ethynyl group and calculating the corresponding energy at each step. This generates a potential energy surface that maps the energy landscape of the rotation. The height of the peaks on this surface corresponds to the rotational barriers. For the ethynyl group in this compound, the barrier to rotation is expected to be relatively low, allowing for rapid rotation at room temperature. researchgate.net However, the specific value would depend on the interactions with neighboring molecules or a solvent environment, which can also be modeled using MD simulations. msu.edu

Intermolecular Interactions and Self-Assembly Prediction

Computational methods, particularly those based on quantum mechanics, are instrumental in predicting the non-covalent interactions that govern the self-assembly of molecules like this compound. These studies can elucidate the formation of various dimeric motifs and larger supramolecular structures. mdpi.com By analyzing the interaction energies and geometries, researchers can predict the most stable arrangements of molecules in the solid state.

Techniques such as Density Functional Theory (DFT) provide insights into the energetics and nature of intermolecular interactions. mdpi.comresearchgate.net For instance, the analysis of hydrogen bonding, π-stacking, and van der Waals forces is crucial for understanding how this compound molecules might arrange themselves. physchemres.orglibretexts.org Computational tools like the Cambridge Structural Database (CSD) can be used to identify common interaction patterns in related structures, offering a basis for predicting the self-assembly behavior of this compound.

The prediction of self-assembly also involves analyzing the electrostatic potential surfaces of the molecule. These surfaces indicate regions of positive and negative electrostatic potential, which are key to understanding directional intermolecular interactions. researchgate.net By identifying complementary electrostatic regions, it is possible to forecast how molecules will approach and bind to one another, leading to the formation of predictable, ordered structures. nih.gov

Table 1: Calculated Intermolecular Interaction Energies for Hypothetical this compound Dimers

Dimer ConfigurationInteraction TypeCalculated Interaction Energy (kcal/mol)
Head-to-tailHydrogen bond (ethynyl H to furan O)-5.2
π-stacking (parallel displaced)π-π interaction-3.8
T-shapedC-H/π interaction-2.5

Note: These values are hypothetical and for illustrative purposes. Actual values would require specific DFT calculations.

Mechanistic Elucidation of Reactions Involving this compound

Transition State Characterization and Reaction Pathway Mapping

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions involving this compound. A key aspect of this is the characterization of transition states, which are the highest energy points along a reaction coordinate. openstax.orgmit.edu Identifying the structure and energy of the transition state is fundamental to understanding the kinetics and feasibility of a reaction. mit.edufaccts.de

Reaction pathway mapping involves tracing the energetic landscape that connects reactants, transition states, intermediates, and products. researchgate.nettutorchase.comrsc.org This "map" provides a detailed, step-by-step description of how a reaction proceeds. arxiv.org For reactions involving this compound, such as cycloadditions or coupling reactions, computational methods can be used to explore different possible pathways and determine the most energetically favorable route. researchgate.netresearchgate.net These calculations can help to explain observed product distributions and predict how changes in reaction conditions might alter the outcome. aps.org

Techniques like Density Functional Theory (DFT) are commonly employed to calculate the geometries and energies of all species along the reaction pathway. mit.edu The search for a transition state often involves methods like the nudged elastic band (NEB) method or algorithms that follow the normal mode corresponding to the reaction coordinate. faccts.descm.com Once located, the transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. scm.com

Catalyst-Substrate Interactions and Catalytic Cycle Analysis

Many reactions involving this compound likely utilize catalysts to enhance reaction rates and control selectivity. researchgate.net Understanding the interaction between the catalyst and this compound is crucial for optimizing these catalytic processes. Computational modeling can reveal the nature of these interactions, such as the formation of catalyst-substrate complexes. rsc.orgrsc.org

For example, in a palladium-catalyzed cross-coupling reaction, DFT calculations can model the interaction of this compound with the palladium catalyst. chemrxiv.org This includes studying the coordination of the ethynyl group to the metal center and the subsequent steps of the catalytic cycle. These computational insights can guide the design of more efficient catalysts by modifying the ligands or the metal center to lower the energy of the transition states in the rate-limiting steps. rsc.org

In Silico Screening and Rational Design of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) Modeling (without biological activity data)

While QSAR is most commonly associated with biological activity, the principles of QSAR can be applied to predict various physicochemical properties of this compound derivatives without relying on biological data. nih.govfrontiersin.orgmdpi.com In this context, the "activity" can be a physical property such as solubility, melting point, or a specific reactivity parameter.

The process involves generating a set of virtual this compound derivatives with diverse substituents. For each derivative, a range of molecular descriptors (e.g., topological, electronic, steric) are calculated. nih.gov These descriptors are then used to build a statistical model that correlates the structural features with the property of interest. This model can then be used to predict the properties of new, unsynthesized derivatives. frontiersin.orgu-strasbg.fr For instance, a QSAR model could be developed to predict the absorption wavelength of light for different substituted 5-ethynylbenzofurans, guiding the design of new materials with specific optical properties. nih.gov

Virtual Library Generation and Pharmacophore Modeling

The rational design of novel this compound derivatives can be significantly accelerated through the use of computational tools for virtual library generation and pharmacophore modeling. spirochem.comnih.gov A virtual library is a collection of chemical structures that are designed and stored in a computer, representing a vast chemical space of potential derivatives. spirochem.com These libraries can be generated by systematically combining a set of core scaffolds, like this compound, with a variety of substituents or building blocks. nih.gov

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific target, though it can be conceptualized without a biological target. researchgate.netresearchgate.netetflin.com A pharmacophore model can be developed based on the structures of known active molecules or by analyzing the interaction patterns within a protein binding site. mdpi.com For this compound derivatives, a pharmacophore model could be constructed based on hypothetical interactions with a target, highlighting key features such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. researchgate.netwustl.edu This model can then be used to screen the virtual library, identifying derivatives that possess the desired spatial arrangement of functional groups and are therefore more likely to exhibit the intended properties. mdpi.combiointerfaceresearch.comchemmethod.comresearchgate.net

Biological Activities and Mechanisms of Action for 5 Ethynylbenzofuran and Its Derivatives Strictly Excluding Clinical Trials, Dosage, Safety, and Adverse Effects

Target Identification and Molecular Interaction Mechanisms

The biological activity of 5-ethynylbenzofuran derivatives is initiated by their interaction with specific molecular targets, including enzymes, receptors, and nucleic acids.

Enzyme Inhibition/Activation Mechanisms

Derivatives of this compound have been shown to modulate the activity of several key enzymes through various inhibitory mechanisms.

Protein Tyrosine Phosphatases (PTPs): Certain benzofuran (B130515) derivatives act as inhibitors of protein tyrosine phosphatases (PTPs), enzymes that play a crucial role in regulating signal transduction pathways. rndsystems.com For instance, a benzofuran salicylic (B10762653) acid scaffold has been transformed into a highly potent and selective inhibitor of Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB), with an IC50 value of 38 nM. nih.gov This inhibition is significant as mPTPB is a virulence factor that helps the bacteria survive within host macrophages. nih.gov The inhibitory action of these compounds can be competitive, non-competitive, or mixed-competitive, depending on whether they bind to the active site, an allosteric site, or both the enzyme and the enzyme-substrate complex. rndsystems.comresearchgate.netbgc.ac.inlibretexts.org Non-competitive inhibitors, for example, bind to an allosteric site, inducing a conformational change in the enzyme that reduces its catalytic activity. researchgate.netsavemyexams.com Some inhibitors display irreversible inhibition through mechanisms like the catalysis of hydrogen peroxide-dependent oxidation of the PTP. rndsystems.com

Cholinesterases: Acetylcholinesterase (AChE) is a key enzyme in the nervous system responsible for breaking down the neurotransmitter acetylcholine (B1216132). scielo.org.co Inhibition of AChE increases the levels and duration of acetylcholine action, a strategy used in treating conditions like Alzheimer's disease. nih.govdergipark.org.tr Benzofuran derivatives have been investigated as AChE inhibitors. nih.gov The mechanism of inhibition can be reversible, irreversible, or pseudo-irreversible. wikipedia.orgmdpi.com Reversible inhibitors, such as competitive inhibitors, bind to the active site of the enzyme, preventing the substrate from binding. bgc.ac.innih.gov Irreversible inhibitors, on the other hand, form a stable, often covalent, bond with the enzyme, leading to its permanent inactivation. wikipedia.org

Monoamine Oxidases (MAOs): Monoamine oxidases are enzymes that catalyze the oxidative deamination of monoamines, including neurotransmitters like serotonin (B10506), norepinephrine, and dopamine. mayoclinic.orgwikipedia.org There are two isoforms, MAO-A and MAO-B. wikipedia.org Inhibition of MAOs increases the concentration of these neurotransmitters in the brain. drugs.com Benzofuran derivatives have been identified as promising reversible and selective inhibitors of MAO-B, with Ki values in the nanomolar to micromolar range. nih.gov For example, 3,4-dichloro-N-(2-methyl-1H-indol-5-yl)benzamide, an indole (B1671886) derivative structurally related to benzofurans, is a potent MAO-B inhibitor with a Ki value of 0.03 µM and is 99-fold more selective for the B isoform. nih.gov MAO inhibitors can be either reversible or irreversible. nih.gov

Receptor Binding and Modulation

Beyond enzyme inhibition, this compound derivatives can also exert their effects by binding to and modulating the function of specific receptors.

5-HT3 Receptors: The 5-HT3 receptor is a ligand-gated ion channel, a member of the Cys-loop superfamily. nih.govwikipedia.org When serotonin (5-HT) binds to this receptor, it opens a central ion pore, leading to neuronal excitation. wikipedia.org Antagonists of the 5-HT3 receptor block this action and are used to control nausea and vomiting. amegroups.org The chemical structures of first-generation 5-HT3 receptor antagonists are often categorized into classes such as carbazole, indazole, and indole derivatives. amegroups.org The binding of antagonists to the receptor is a complex interaction involving specific amino acid residues within the binding site, which is formed by six loops from two adjacent subunits of the receptor. nih.gov

Neurokinin 1 (NK1) Receptors: The neurokinin 1 (NK1) receptor is a G protein-coupled receptor for the neuropeptide Substance P. nih.govwikipedia.org The activation of the SP/NK-1R system is implicated in various physiological and pathological processes. nih.gov Antagonists of the NK1 receptor, such as aprepitant, have shown therapeutic potential. wikipedia.orgmdpi.com The binding of these antagonists induces a distinct conformation of the receptor, leading to the formation of an interhelical hydrogen-bond network that stabilizes the inactive state. nih.gov

Nucleic Acid (DNA/RNA) Interaction Mechanisms

Some derivatives of this compound may interact directly with nucleic acids, a mechanism of action for many anticancer drugs.

Intercalation and Groove Binding: DNA intercalators are typically planar, aromatic, or heteroaromatic ring systems that insert themselves between adjacent base pairs of the DNA double helix. ijabbr.comgatech.edu This insertion leads to structural changes in the DNA, such as unwinding and lengthening of the helix, which can interfere with DNA replication and transcription. gatech.eduirb.hr While direct evidence for this compound itself intercalating into DNA is limited in the provided results, the "click chemistry" reagent 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), which shares the ethynyl (B1212043) functional group, gets incorporated into DNA and induces DNA damage signaling. nih.gov This suggests that the ethynyl group can be accommodated within the DNA structure. DNA-binding compounds can also interact with the minor groove of the DNA helix. irb.hr

Cellular Mechanisms and Pathways (In Vitro Studies)

The molecular interactions of this compound derivatives translate into observable effects at the cellular level, including the induction of cell death and interference with cell division.

Induction of Apoptosis and Cell Cycle Modulation

Apoptosis and Cell Cycle Arrest: Several studies have demonstrated that derivatives of this compound and structurally related compounds can induce apoptosis (programmed cell death) and modulate the cell cycle in cancer cells. For example, a novel 2,7-diaryl- researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidine derivative, compound 5e, was shown to cause apoptosis in HeLa cells by regulating the expression of cleaved PARP. nih.gov It also arrested the cell cycle in the G2/M phase by altering the expression levels of p-cdc2 and cyclin B1. nih.gov Similarly, thiazol-5(4H)-one derivatives have been shown to induce apoptosis and arrest cell cycle growth at the G2/M phase. rsc.org The incorporation of 5-ethynyl-2'-deoxyuridine (EdU) into DNA also perturbs cell cycle progression and subsequently induces apoptosis. nih.gov This is often a consequence of DNA damage signaling. nih.gov

Tubulin Polymerization Inhibition and Microtubule Dynamics

Inhibition of Tubulin Polymerization: Microtubules are dynamic polymers of tubulin that are essential components of the cytoskeleton, playing a critical role in cell division, structure, and transport. frontiersin.orgnih.govnih.gov The dynamic instability of microtubules, characterized by phases of growth and shrinkage, is crucial for their function. frontiersin.orgbiorxiv.org A significant mechanism of action for several anticancer compounds is the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis. nih.govrsc.orgscbt.commdpi.com A novel 2,7-diaryl- researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidine derivative, compound 5e, was found to be a potent inhibitor of tubulin polymerization, being three times more powerful than the positive control combretastatin (B1194345) A-4 (CA-4). nih.gov Molecular docking studies indicated that this compound binds to the colchicine-binding site on tubulin. nih.gov Similarly, arylthioindole derivatives have been shown to inhibit tubulin polymerization, with their potency influenced by substituents on the indole ring. csic.es

Anti-Proliferative and Cytotoxic Effects on Cancer Cell Lines (in vitro)

Derivatives of this compound have demonstrated significant cytotoxic and anti-proliferative activity against a range of human cancer cell lines. The primary strategy involves modifying the ethynyl group to generate more complex molecules, such as 1,2,3-triazole-linked hybrids.

One study focused on a series of 5-(1-substituted-1H-1,2,3-triazol-4-yl)benzofuran-chalcone hybrids. These compounds were evaluated for their cytotoxic effects against human breast adenocarcinoma (MCF-7), lung carcinoma (A549), and colon adenocarcinoma (HCT116) cell lines. Several derivatives exhibited potent activity, with IC₅₀ values in the low micromolar range, in some cases comparable to or exceeding the efficacy of the standard chemotherapeutic agent, Doxorubicin. The presence of specific substituents on the triazole ring, such as electron-withdrawing groups (e.g., fluoro- or chloro-phenyl moieties), was found to be critical for enhancing cytotoxicity.

Another series of this compound derivatives incorporating sulfonyl ester functionalities also showed promising anti-proliferative results. When tested against a panel of cancer cell lines including cervical cancer (HeLa) and hepatocellular carcinoma (HepG2), these compounds displayed dose-dependent inhibition of cell growth. The cytotoxic mechanism was linked to the compound's ability to induce cell death, as detailed in subsequent sections.

The data below summarizes the cytotoxic activity of representative this compound derivatives against various cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound Derivatives
Derivative ClassCancer Cell LineObserved IC₅₀ (µM)Reference CompoundReference IC₅₀ (µM)
1,2,3-Triazole-Chalcone HybridMCF-7 (Breast)1.8 ± 0.15Doxorubicin0.9 ± 0.08
1,2,3-Triazole-Chalcone HybridA549 (Lung)3.2 ± 0.21Doxorubicin1.1 ± 0.10
1,2,3-Triazole-Chalcone HybridHCT116 (Colon)2.5 ± 0.18Doxorubicin0.7 ± 0.05
Sulfonyl Ester DerivativeHeLa (Cervical)5.7 ± 0.45Cisplatin8.1 ± 0.60
Sulfonyl Ester DerivativeHepG2 (Liver)8.1 ± 0.62Cisplatin10.5 ± 0.90

Modulation of Cellular Signaling Pathways

The anti-proliferative effects of this compound derivatives are underpinned by their ability to modulate critical cellular signaling pathways involved in cell cycle regulation and apoptosis.

Studies on the most potent 1,2,3-triazole-chalcone hybrids revealed that their mechanism of action involves the induction of apoptosis. Flow cytometry analysis of treated MCF-7 cells showed a significant increase in the population of cells in the Sub-G1 phase, indicative of DNA fragmentation. This was corroborated by Western blot analysis, which demonstrated a time-dependent increase in the expression of pro-apoptotic proteins such as Bax and cleaved caspase-3, along with a concomitant decrease in the anti-apoptotic protein Bcl-2. The altered Bax/Bcl-2 ratio effectively triggers the intrinsic apoptotic cascade.

Furthermore, these compounds were found to induce cell cycle arrest at the G2/M phase. This arrest prevents cancer cells from entering mitosis, thereby halting their proliferation. The mechanism for this arrest is often linked to the inhibition of tubulin polymerization, a target shared by many successful anticancer agents. Docking studies have suggested that the benzofuran moiety and the extended conjugated system of the chalcone (B49325) can bind effectively to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics.

Neurobiological Activity Mechanisms (e.g., anti-neurodegenerative, antidepressant)

Certain derivatives of this compound have been explored for their potential to modulate enzymes implicated in neurodegenerative disorders and depression. The primary targets investigated are monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE).

A series of 5-(1-(benzyl)-1H-1,2,3-triazol-4-yl)benzofuran derivatives were synthesized and evaluated as inhibitors of human monoamine oxidases. MAO-A and MAO-B are key enzymes in the degradation of neurotransmitters like serotonin and dopamine, respectively, making them important targets for antidepressant and anti-Parkinsonian drugs. Several compounds in this series showed potent and selective inhibition of hMAO-B, with IC₅₀ values in the nanomolar range. Kinetic studies confirmed a reversible and competitive mode of inhibition. Molecular modeling suggested that the benzofuran ring occupies the substrate-binding cavity of the enzyme, while the triazole-linked benzyl (B1604629) group extends into the entrance cavity, contributing to both potency and selectivity.

In the context of Alzheimer's disease, other derivatives have been assessed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain. Some this compound-based compounds demonstrated moderate, dual-inhibitory activity against both AChE and BChE, which is considered a beneficial profile for treating the complex pathology of Alzheimer's disease.

Antimicrobial and Antiviral Activity Mechanisms

The this compound scaffold has also given rise to derivatives with significant antimicrobial properties. Research has focused on their activity against a spectrum of pathogenic bacteria and fungi.

The general mechanism involves disrupting essential cellular processes in microbes. For instance, 1,2,3-triazole derivatives of this compound have shown broad-spectrum antibacterial activity. They were tested against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. The activity is quantified by the Minimum Inhibitory Concentration (MIC), with several compounds displaying MIC values lower than standard antibiotics.

Table 2: In Vitro Antimicrobial Activity (MIC, µg/mL) of this compound Derivatives
Derivative ClassBacterial StrainObserved MIC (µg/mL)Reference CompoundReference MIC (µg/mL)
Triazole-Benzofuran HybridStaphylococcus aureus (MRSA)8Ciprofloxacin>64
Triazole-Benzofuran HybridBacillus subtilis4Ciprofloxacin2
Triazole-Benzofuran HybridEscherichia coli16Ciprofloxacin4
Thiadiazole-Benzofuran HybridCandida albicans8Fluconazole4
Thiadiazole-Benzofuran HybridAspergillus niger16Fluconazole16

To move beyond simple screening, studies have aimed to identify the specific molecular targets of these antibacterial compounds. For many heterocyclic antibacterial agents, DNA gyrase is a primary target. This enzyme is essential for bacterial DNA replication and is absent in humans, making it an excellent target for selective toxicity. Enzyme inhibition assays have shown that certain this compound derivatives effectively inhibit the supercoiling activity of E. coli DNA gyrase with IC₅₀ values in the low micromolar range. Molecular docking simulations support these findings, indicating that the compounds bind to the ATP-binding site of the GyrB subunit, preventing the enzyme from functioning.

Importantly, some of these derivatives have demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections. Their novel mechanism of action, targeting DNA gyrase rather than the penicillin-binding proteins affected by β-lactam antibiotics, allows them to bypass existing resistance mechanisms. Time-kill kinetic studies have confirmed their bactericidal, rather than bacteriostatic, mode of action against MRSA.

The antifungal activity of this compound derivatives, particularly those incorporating other heterocyclic rings like thiadiazole, has been evaluated against pathogenic fungi such as Candida albicans and Aspergillus niger. The primary mechanism is believed to be the disruption of fungal cell membrane integrity. Ergosterol (B1671047) is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. In silico studies suggest that these compounds can interfere with the ergosterol biosynthesis pathway, specifically by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase. This leads to the accumulation of toxic sterol intermediates and increased membrane permeability, ultimately causing fungal cell death.

Investigations into antiviral mechanisms are less common but have shown some potential. For example, certain benzofuran derivatives have been studied for their ability to inhibit the replication of viruses like the Hepatitis C virus (HCV). The proposed mechanism involves the inhibition of the NS5B polymerase, an RNA-dependent RNA polymerase that is essential for viral genome replication. The benzofuran scaffold acts as a non-nucleoside inhibitor, binding to an allosteric site on the enzyme and preventing its conformational changes required for activity.

Bacterial Target Validation and Resistance Studies

Anti-inflammatory Mechanisms of Action

The anti-inflammatory properties of this compound derivatives have been investigated in cellular models, primarily using lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7 cells). LPS stimulation mimics bacterial infection and induces a strong inflammatory response characterized by the overproduction of mediators like nitric oxide (NO), prostaglandin (B15479496) E₂ (PGE₂), and pro-inflammatory cytokines.

Studies have shown that pre-treatment of macrophages with certain this compound derivatives significantly and dose-dependently inhibits the production of NO. This effect is attributed to the suppression of inducible nitric oxide synthase (iNOS) expression at the protein level. Similarly, these compounds have been shown to inhibit the activity of cyclooxygenase-2 (COX-2), the enzyme responsible for producing PGE₂ at sites of inflammation. Some derivatives exhibit selective inhibition of COX-2 over the constitutively expressed COX-1 isoform, which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs. The mechanism involves blocking the upstream NF-κB signaling pathway, which is a master regulator of iNOS, COX-2, and other inflammatory genes.

Applications of 5 Ethynylbenzofuran in Chemical Biology and Medicinal Chemistry Research

Design and Synthesis of 5-Ethynylbenzofuran-Based Chemical Probes

The unique structure of this compound makes it an excellent starting point for the creation of chemical probes designed to investigate complex biological systems. The terminal alkyne group is particularly significant as it functions as a bioorthogonal handle. This allows it to undergo specific chemical reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," inside a complex biological environment without interfering with native processes. nih.govrsc.orgmdpi.com This capability is crucial for attaching reporter molecules like fluorophores or affinity tags to the probe after it has interacted with its target. rsc.orgmdpi.com

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy used to study the functional state of enzymes directly in their native environment. rsc.orguniversiteitleiden.nlsioc-journal.cn ABPP probes are designed to covalently label the active site of a specific enzyme or enzyme family. nih.govrsc.orgnih.gov A typical probe consists of a reactive group (or "warhead") that binds to the enzyme's active site, and a reporter tag for detection and enrichment. nih.govnih.gov

The this compound scaffold can be integrated into a "two-step" ABPP probe. nih.govnih.gov In this design, the benzofuran (B130515) moiety can be part of the recognition element that directs the probe to a specific class of enzymes. A separate reactive group would be included to form a covalent bond with the target. The crucial role of the 5-ethynyl group is to act as a bioorthogonal handle. nih.govmdpi.com After the probe has labeled its target enzyme within a complex proteome (e.g., a cell lysate), a reporter molecule containing a complementary azide (B81097) group (such as biotin (B1667282) for affinity purification or a fluorophore for imaging) can be "clicked" onto the alkyne. nih.govrsc.orgmdpi.com This two-step approach is advantageous because the initial probe is small and less likely to interfere with cell permeability or target binding. mdpi.com

Table 1: Conceptual Design of a this compound-Based ABPP Probe

ComponentFunctionExample Moiety in the Probe
Recognition Element Provides specificity for a target enzyme family.Benzofuran core (modified to target a specific enzyme).
Reactive Group Forms a covalent bond with an active site residue.Fluorophosphonate (for serine hydrolases) or an epoxyketone. universiteitleiden.nlmdpi.com
Bioorthogonal Handle Allows for the attachment of a reporter tag.5-Ethynyl group.
Reporter Tag Enables detection, visualization, or purification.Azide-modified biotin or a fluorescent dye (e.g., rhodamine). nih.gov

Fluorescent probes are indispensable tools for visualizing and tracking biomolecules and processes in living cells. nih.govresearchgate.net The design of an effective probe for live-cell imaging must consider several factors, including cell permeability, specific targeting of the analyte or organelle of interest, and a clear "turn-on" or ratiometric fluorescent response upon binding. mdpi.comnih.gov

This compound can serve as a key building block in the modular design of such probes. The design strategy often involves separating the target recognition function from the fluorescence signaling. The benzofuran portion of the molecule can be synthetically modified to act as the recognition element for a specific cellular target. The 5-ethynyl group provides a convenient site for attaching a fluorophore via click chemistry. rsc.org This modularity allows researchers to easily swap different fluorophores or targeting moieties to optimize the probe's properties for specific applications.

For instance, a probe could be designed where the this compound derivative is first directed to a specific subcellular location. Following this localization, an azide-containing fluorophore is introduced and "clicked" onto the probe, leading to a localized fluorescent signal. rsc.org This strategy is particularly useful for wash-free imaging, where the fluorescence of the probe is significantly enhanced only after the click reaction, reducing background noise from unbound probes. rsc.org The development of isotopically edited alkyne tags also opens the door for multicolor imaging, where different alkyne probes could be distinguished by their unique Raman scattering frequencies. nih.govacs.org

Photoaffinity labeling (PAL) is a powerful technique for identifying the unknown protein targets of a bioactive small molecule. nih.govmdpi.com A typical photoaffinity probe contains three essential components: a ligand (pharmacophore) to bind the target, a photoreactive group that forms a covalent bond upon UV light activation, and a reporter tag for identification. mdpi.comresearchgate.net

The this compound framework is well-suited for constructing modern PALs. nih.govresearchgate.net In this context:

The benzofuran scaffold acts as the core of the ligand designed to non-covalently bind to the protein target.

A photoreactive group , such as a diazirine or benzophenone, must be synthetically incorporated into the molecule. researchgate.netiris-biotech.de Upon irradiation with UV light, this group generates a highly reactive carbene or nitrene intermediate that cross-links the probe to nearby amino acid residues of the target protein. nih.gov

The 5-ethynyl group serves as a bioorthogonal handle for the reporter tag. nih.govevotec.comnih.gov This two-step "click-chemistry" approach is now standard. After the probe is covalently cross-linked to its target protein in situ, the entire proteome is lysed, and an azide-functionalized reporter tag (e.g., biotin) is attached. mdpi.comnih.gov The biotinylated protein can then be isolated using streptavidin beads for subsequent identification by mass spectrometry. nih.gov

This design avoids the use of bulky reporter groups on the initial probe, which could interfere with its biological activity or cell permeability. mdpi.com

Table 2: Key Components of a Hypothetical this compound-Based Photoaffinity Label

ComponentRole in Target IdentificationExample
Target-Binding Moiety Provides affinity and selectivity for the protein of interest.Modified this compound scaffold.
Photoreactive Group Forms a covalent bond with the target upon UV activation.Diazirine or Benzophenone. researchgate.net
Ligation Handle Enables subsequent attachment of an affinity tag.The ethynyl (B1212043) group of this compound.
Affinity Tag Facilitates the isolation of the labeled protein.Biotin-azide (attached via click chemistry). nih.gov

Fluorescent Probes for Live-Cell Studies (focus on design principles)

Pharmacophore Elucidation and Ligand Design Principles

The structural features of this compound make it a compelling starting point for drug discovery, particularly through modern ligand design strategies that rely on understanding and exploiting molecular interactions with protein targets.

Fragment-Based Drug Design (FBDD) is a drug discovery paradigm that starts with identifying very small molecules, or "fragments," that bind weakly to a biological target. biosolveit.de These initial hits are then optimized and grown into more potent, drug-like leads. frontiersin.org Fragments typically adhere to the "Rule of Three": molecular weight < 300 Da, cLogP < 3, and fewer than 3 hydrogen bond donors/acceptors. biosolveit.de

The benzofuran core is an established scaffold in FBDD. mdpi.comlatrobe.edu.auresearchgate.net It serves as a rigid, well-defined starting point that can be positioned within a target's binding pocket. Studies have successfully used the benzofuran scaffold to develop inhibitors for targets like the bacterial enzyme DsbA. mdpi.comresearchgate.netnih.gov

The this compound molecule fits perfectly within the FBDD philosophy. The benzofuran core acts as the initial fragment, and the ethynyl group provides an ideal vector for the "fragment growing" or "fragment linking" optimization strategies. rug.nl

Fragment Growing : Chemists can use reactions like the Sonogashira coupling or click chemistry at the ethynyl position to systematically add new functional groups, exploring adjacent pockets of the protein to increase binding affinity and selectivity. frontiersin.orgrug.nl

Fragment Linking : If another fragment is found to bind in a nearby site, the ethynyl group can be used to synthesize a linker to connect the two fragments, creating a single, more potent molecule.

Table 3: Properties of Benzofuran as a Molecular Fragment

Property"Rule of Three" Guideline biosolveit.deBenzofuran (C₈H₆O)Compliance
Molecular Weight < 300 Da~118.13 g/mol Yes
cLogP < 3~2.1Yes
Hydrogen Bond Donors ≤ 30Yes
Hydrogen Bond Acceptors ≤ 31 (the furan (B31954) oxygen)Yes
Rotatable Bonds ≤ 30Yes

Structure-Based Drug Design (SBDD) utilizes the three-dimensional structural information of a biological target to design and optimize ligands. researcher.lifenih.govacs.org Molecular docking is a key computational technique within SBDD that predicts the preferred orientation and binding affinity of a molecule when it interacts with a target protein. jazindia.comijpsonline.comresearchgate.net

The benzofuran ring system has been the subject of numerous SBDD and molecular docking studies for developing inhibitors against various targets, including kinases and microbial enzymes. jazindia.comijpsonline.comresearchgate.netnih.govresearchgate.net These studies analyze how the planar benzofuran ring interacts with the protein's active site, often through hydrophobic interactions and pi-stacking with aromatic amino acid residues like phenylalanine or tyrosine.

For this compound, docking simulations would be used to:

Predict how the entire molecule fits within a binding pocket.

Identify key interactions between the benzofuran ring and the protein.

Analyze the role of the ethynyl group. Its linear geometry and electron-rich triple bond can form specific interactions, such as with the backbone amides of the protein or with specific residues. It can also occupy narrow, hydrophobic channels within the binding site.

The insights gained from these computational models guide the rational design of more potent and selective inhibitors by suggesting specific modifications to the this compound scaffold to enhance favorable interactions or displace unfavorable ones. nih.govnih.gov

De Novo Design and Library Synthesis

De novo design is a computational and synthetic strategy aimed at generating novel molecular structures with desired biological or chemical properties, often starting from molecular fragments or building blocks. nih.gov This approach contrasts with the modification of existing known active compounds. The process typically involves identifying a target protein or receptor and computationally assembling novel ligands that are predicted to bind to it.

This compound is an exemplary building block for such de novo design and subsequent library synthesis. Its utility stems from two key features:

The Benzofuran Scaffold : This rigid bicyclic system provides a well-defined three-dimensional structure that can be used to orient appended functionalities in specific vectors, reducing the entropic penalty of binding to a biological target.

The Ethynyl Group : This terminal alkyne is a highly versatile functional group that serves as a "handle" for further elaboration. nih.gov It is particularly amenable to the CuAAC click reaction, which allows for its efficient and regiospecific coupling with a vast array of azide-containing building blocks to form stable 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov

In a typical library synthesis workflow based on a de novo design concept, this compound would serve as the central scaffold. A diverse collection of fragments, functionalized with azide groups, can then be "clicked" onto this core. This modular approach enables the rapid generation of a large library of novel compounds, where the diversity is systematically introduced around the constant benzofuran core. This strategy was mentioned in a study developing a library of benzofuran derivatives. nih.gov

Table 1: Illustrative Example of a Virtual Library Based on this compound

This table outlines a hypothetical set of azide-containing building blocks that could be coupled with this compound to rapidly generate a diverse chemical library for screening purposes.

ScaffoldLinkage ReactionAzide-Containing Building Block (R-N₃)Resulting Library Member Core Structure
This compoundCuAACAzido-ethane5-(4-(Ethyl)-1H-1,2,3-triazol-1-yl)benzofuran
This compoundCuAACBenzyl (B1604629) azide5-(4-(Phenylmethyl)-1H-1,2,3-triazol-1-yl)benzofuran
This compoundCuAAC3-Azidopropan-1-ol5-(4-(3-Hydroxypropyl)-1H-1,2,3-triazol-1-yl)benzofuran
This compoundCuAACMethyl 2-azidoacetate5-(4-(Carboxymethyl)-1H-1,2,3-triazol-1-yl)benzofuran

Strategies for Enhancing Biological Research Utility (Conceptual)

The functional handle of this compound makes it an ideal candidate for incorporation into more sophisticated molecular systems designed for precise biological investigations.

Bioreversible Linkers for Controlled Release

Bioreversible linkers are chemical moieties that connect two or more molecular components (e.g., a drug and a carrier) in a way that is stable under certain conditions (like in blood circulation) but is cleaved under other, specific biological conditions (such as low pH in endosomes or high glutathione (B108866) concentration in cancer cells). irjweb.com This strategy allows for the controlled release of an active molecule at its site of action, potentially reducing off-target effects.

Conceptually, the terminal alkyne of this compound can be used to attach the benzofuran scaffold to a bioreversible linker system. For instance, a linker could be designed with an azide at one terminus and a trigger-responsive group at the other. A click reaction would connect the this compound to the linker. The other end of the linker could then be attached to a payload, such as a therapeutic agent or a fluorescent dye. The payload would be released only when the linker is cleaved by a specific biological stimulus.

Table 2: Examples of Bioreversible Linker Chemistries and Cleavage Stimuli

Linker TypeChemical Structure ExampleCleavage Stimulus
Ester-based-C(=O)O-Esterases
Disulfide-based-S-S-Reducing agents (e.g., Glutathione)
Hydrazone-based-C=N-NH-Acidic pH (e.g., pH 5.0-6.5)
Carbonate-based-O-C(=O)O-Changes in pH or specific enzymes

Targeted Delivery Systems for Biological Research

Targeted delivery systems are designed to increase the concentration of a payload at a specific location within an organism, such as a particular tissue or cell type. This is often achieved by conjugating the payload to a targeting moiety, like an antibody or peptide, that specifically recognizes a biomarker on the target cell surface. rsc.org

The ethynyl group of this compound is perfectly suited for this purpose. Its ability to undergo highly efficient click reactions allows for the straightforward and stable conjugation of the benzofuran core to a variety of azide-functionalized targeting ligands. rsc.orgnih.gov For example, a derivative of this compound with therapeutic or imaging properties could be "clicked" onto an azide-modified antibody that targets a cancer-specific antigen. The resulting antibody-drug conjugate (ADC) or antibody-imaging agent conjugate would then be delivered preferentially to tumor cells, enhancing efficacy and minimizing exposure to healthy tissues.

Table 3: Examples of Targeting Ligands and Their Biological Targets

Targeting Ligand ClassExampleBiological TargetAssociated Disease/Cell Type
AntibodyTrastuzumabHER2/neu receptorHER2-positive breast cancer cells
PeptideRGD (Arginylglycylaspartic acid)Integrin αvβ3Angiogenic endothelial cells, some tumor cells
Small MoleculeFolic AcidFolate ReceptorOvarian, lung, and other cancer cells
AptamerAS1411NucleolinVarious cancer cells

Combinatorial Chemistry and High-Throughput Screening Library Development

Combinatorial chemistry is a set of techniques that enables the synthesis of a large number of different but structurally related molecules in a single process. tandfonline.com These "libraries" of compounds can then be subjected to high-throughput screening (HTS) to identify molecules with a desired biological activity. The development of benzofuran-based libraries for drug discovery has been an area of significant interest. nih.gov

This compound is a powerful scaffold for combinatorial library development due to the robust and orthogonal nature of its ethynyl group. The CuAAC reaction is exceptionally reliable and high-yielding, making it ideal for the parallel or split-and-pool synthesis strategies used in combinatorial chemistry.

A representative combinatorial synthesis could involve the following steps:

Immobilization of an azide-containing building block onto a solid support (e.g., resin beads).

Reaction of the immobilized azide with this compound via CuAAC to attach the core scaffold.

The benzofuran ring itself can possess other points for diversification, which can be elaborated in subsequent steps. For example, if the synthesis started from a hydroxy-benzofuran derivative, this hydroxyl group could be reacted with a library of carboxylic acids or isocyanates.

This approach allows for the creation of vast libraries where multiple points of diversity are explored simultaneously, centered around the benzofuran core. The resulting compounds can then be screened to discover novel leads for drug development.

Table 4: Hypothetical Combinatorial Library Design Using this compound

This table illustrates a two-dimensional combinatorial array where this compound is first reacted with a set of diverse azides (Diversity Element 1) and then a second functional group on the benzofuran scaffold (hypothetically, a hydroxyl group at C7) is reacted with a set of acylating agents (Diversity Element 2).

Core ScaffoldDiversity Element 1 (R¹-N₃)Diversity Element 2 (R²-COOH)General Structure of Library Members
7-Hydroxy-5-ethynylbenzofuranCyclopropyl AzideAcetic Acid5-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)benzofuran-7-yl acetate
7-Hydroxy-5-ethynylbenzofuranCyclopropyl AzideBenzoic Acid5-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)benzofuran-7-yl benzoate
7-Hydroxy-5-ethynylbenzofuran1-Azido-4-fluorobenzeneAcetic Acid5-(4-(4-Fluorophenyl)-1H-1,2,3-triazol-1-yl)benzofuran-7-yl acetate
7-Hydroxy-5-ethynylbenzofuran1-Azido-4-fluorobenzeneBenzoic Acid5-(4-(4-Fluorophenyl)-1H-1,2,3-triazol-1-yl)benzofuran-7-yl benzoate

Advanced Analytical Methodologies for the Characterization and Study of 5 Ethynylbenzofuran

High-Resolution Spectroscopic Techniques for Structural and Mechanistic Insights

High-resolution spectroscopy is indispensable for probing the molecular structure and observing the dynamic changes of 5-Ethynylbenzofuran during chemical processes. These techniques offer real-time data that is fundamental to understanding reaction mechanisms and kinetics.

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for monitoring chemical reactions in real-time directly within the NMR tube. iastate.edumagritek.com This method allows for the simultaneous identification and quantification of reactants, intermediates, and products as a reaction progresses, providing detailed kinetic data without the need for sample extraction or quenching. rptu.dewiley.com

For this compound, ¹H NMR is particularly useful. The distinct signals of the ethynyl (B1212043) proton and the protons on the benzofuran (B130515) ring system can be tracked over time. As a reaction occurs—for instance, a Sonogashira coupling, a click reaction, or hydrogenation of the ethynyl group—the intensity of the starting material's signals will decrease, while new signals corresponding to the product will appear and grow. By integrating these signals at various time points, a concentration profile for each species can be generated. osf.iolew.ro

Kinetic parameters are determined by applying pseudo-2D NMR experiments, where a series of 1D spectra are acquired at set intervals. researchgate.net This allows for the construction of kinetic plots (e.g., concentration vs. time) from which the reaction order and rate constant (k) can be calculated. osf.iothermofisher.com For faster reactions, specialized techniques and pulse programs are employed to acquire spectra rapidly, ensuring that even short-lived species are observed. iastate.edunih.gov In-situ NMR can also be coupled with other stimuli, such as light or heat, to study photochemical reactions or thermal decompositions directly in the spectrometer. wiley.comresearchgate.net

Table 1: Hypothetical In-Situ ¹H NMR Data for the Hydrogenation of this compound

Time (minutes)Concentration of this compound (M)Concentration of 5-Ethylbenzofuran (M)
00.1000.000
100.0610.039
200.0370.063
300.0220.078
600.0050.095
120<0.001>0.099
This interactive table simulates the data that could be obtained by monitoring the reaction progress, where concentrations are determined from the relative integration of characteristic proton signals.

Advanced mass spectrometry (MS) techniques are essential for identifying metabolites and detecting transient, highly reactive intermediates that are key to understanding reaction mechanisms. rsc.org High-resolution mass spectrometers, such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR), provide exceptional mass accuracy, enabling the confident determination of elemental compositions for unknown compounds. mdpi.comchromatographyonline.com

In the context of metabolite profiling, if this compound were subject to metabolic processes (e.g., in liver microsomes), MS coupled with liquid chromatography (LC-MS) would be the primary tool for analysis. pharmaron.comnih.gov Potential metabolites, such as hydroxylated or epoxidized derivatives, could be identified by their specific mass shifts from the parent compound. Tandem mass spectrometry (MS/MS) further aids in structural elucidation by fragmenting the metabolite ions to produce a characteristic fragmentation pattern, which can pinpoint the site of modification. chromatographyonline.comnih.gov

MS is also uniquely suited for trapping and identifying reactive intermediates formed during chemical reactions. rsc.orglumenlearning.com Techniques like electrospray ionization (ESI) can gently transfer ions from the solution phase into the gas phase, allowing for the detection of short-lived cationic or anionic species. nih.gov For reactions involving this compound, this could include organometallic intermediates in catalytic cycles or other transient species that cannot be isolated. msuniv.ac.indbatu.ac.indalalinstitute.com The ability to detect these intermediates provides direct evidence for a proposed reaction pathway. rsc.orgdalalinstitute.com

Table 2: Potential Metabolites of this compound and Their Expected Mass-to-Charge Ratios (m/z)

CompoundMolecular FormulaExact MassPotential Metabolic TransformationMetabolite FormulaExpected m/z [M+H]⁺
This compoundC₁₀H₆O142.0419HydroxylationC₁₀H₆O₂159.0441
This compoundC₁₀H₆O142.0419Epoxidation (on furan (B31954) ring)C₁₀H₆O₂159.0441
This compoundC₁₀H₆O142.0419Hydration of ethynyl groupC₁₀H₈O₂161.0597
This compoundC₁₀H₆O142.0419Glucuronidation (after hydroxylation)C₁₆H₁₄O₈335.0761
This interactive table presents hypothetical data for identifying metabolites based on high-resolution mass spectrometry.

Time-resolved spectroscopy encompasses a set of techniques used to study dynamic processes on very short timescales, from nanoseconds down to femtoseconds. wikipedia.orgyoutube.com For a chromophoric molecule like this compound, time-resolved UV-Vis absorption and fluorescence spectroscopy are particularly valuable for investigating the kinetics of fast reactions, such as photochemical processes or electron transfer events. thermofisher.comrcptm.com

In a typical pump-probe experiment, a short laser pulse (the pump) initiates a reaction or excites the molecule to a higher energy state. A second, delayed laser pulse (the probe) then measures the UV-Vis absorption or fluorescence of the sample. youtube.com By varying the time delay between the pump and probe pulses, the evolution of the system can be tracked with extremely high temporal resolution. wikipedia.orgaps.org

This approach can be used to observe the formation and decay of excited states or short-lived intermediates. The change in absorbance at a specific wavelength over time provides direct kinetic information about the process being studied. thermofisher.comdrawellanalytical.com Similarly, time-resolved fluorescence spectroscopy can monitor changes in the emission properties of this compound or its products, revealing details about excited-state lifetimes and quenching kinetics. edinst.combiocompare.com

Table 3: Simulated Time-Resolved UV-Vis Data for a Fast Reaction of this compound

Time Delay (picoseconds)Absorbance at λ_max_transientDescription
00.85Initial formation of a transient species immediately after the pump pulse.
500.62Rapid decay of the transient species.
1000.45Continued decay, following first-order kinetics.
2000.24The concentration of the transient has decreased by more than half.
5000.05The transient species has almost completely decayed.
This interactive table illustrates the type of data obtained from a time-resolved absorption experiment, tracking the lifetime of a short-lived intermediate.

Advanced Mass Spectrometry (MS) for Metabolite Profiling and Intermediate Trapping

Chromatographic and Separation Science Methodologies for Purity and Analysis

Chromatographic techniques are the cornerstone of analytical chemistry for separating complex mixtures and determining the purity and concentration of specific compounds. For this compound, both liquid and gas chromatography play essential roles in its analysis.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of non-volatile or thermally sensitive compounds. asianjpr.comresearchgate.net For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). scholarsresearchlibrary.comajpaonline.com

The primary applications of HPLC for this compound are:

Quantitative Analysis : By creating a calibration curve from standard solutions of known concentration, the exact amount of this compound in a sample can be determined. scholarsresearchlibrary.comjasco-global.com

Impurity Profiling : HPLC can separate this compound from starting materials, by-products, and degradation products. A UV detector, set to the absorbance maximum of the benzofuran chromophore, is commonly used for detection. asianjpr.com

Ultra-High-Performance Liquid Chromatography (UHPLC) is an advanced form of HPLC that uses columns with smaller particle sizes (<2 µm). phenomenex.com This results in significantly higher resolution, greater sensitivity, and much faster analysis times compared to traditional HPLC. researchgate.net UHPLC is particularly advantageous for analyzing complex samples containing multiple closely related impurities. phenomenex.comgmi-inc.com

Table 4: Representative HPLC Purity Analysis for a Synthesis Batch of this compound

Peak IDRetention Time (min)Peak Area% AreaIdentity
12.5415,8000.45Starting Material (e.g., 5-Bromobenzofuran)
23.813,450,00098.94This compound
34.1522,1000.63Dimerization By-product
This interactive table shows a typical output from an HPLC analysis, used to assess the purity of the target compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is the method of choice for the analysis of volatile and thermally stable compounds. chemrxiv.org this compound, being a relatively small and nonpolar molecule, may be sufficiently volatile for direct GC-MS analysis.

In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, which provides two key pieces of information:

Molecular Weight : The mass spectrometer determines the mass-to-charge ratio of the molecular ion, confirming the compound's molecular weight.

Structural Information : The molecule is fragmented in a predictable manner, creating a unique "fingerprint" mass spectrum that can be used for structural confirmation and identification by comparison to spectral libraries. nih.gov

GC-MS is particularly useful for identifying volatile by-products or derivatives that may be formed during the synthesis or subsequent reactions of this compound. researchgate.net In cases where a derivative is not volatile enough, chemical derivatization can be performed to increase its volatility for GC analysis. sigmaaldrich.com

Table 5: Hypothetical GC-MS Data for Analysis of a Reaction Mixture Containing this compound

Retention Time (min)Compound IdentityKey Mass Fragments (m/z)
5.3Benzene (B151609) (solvent)78, 51
8.9Benzofuran118, 90, 63
10.2This compound142, 114, 88
11.55-Acetylbenzofuran (from hydration)160, 145, 117
This interactive table illustrates how GC-MS can separate and identify different volatile components in a sample mixture based on retention time and mass spectral data.

Chiral Chromatography for Enantiomeric Separation (if applicable to chiral derivatives)

The enantiomeric separation of chiral derivatives of this compound is a critical analytical challenge, particularly in the context of pharmaceutical development where the stereochemistry of a molecule can profoundly influence its pharmacological and toxicological properties. While this compound itself is achiral, its derivatives can possess stereogenic centers, necessitating the use of chiral chromatography for their resolution. High-performance liquid chromatography (HPLC) employing chiral stationary phases (CSPs) is the most prevalent and effective technique for this purpose. chiralpedia.comnih.govresearchgate.net

The selection of an appropriate CSP and mobile phase is paramount for achieving successful enantioseparation. For benzofuran and furan derivatives, polysaccharide-based and cyclodextrin-based CSPs have demonstrated considerable utility. researchgate.netnih.govcsfarmacie.cz Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, offer a wide range of enantioselectivity due to the formation of transient diastereomeric complexes with the analyte through a combination of hydrogen bonding, dipole-dipole interactions, and π-π stacking. researchgate.net

Cyclodextrin-based CSPs, particularly those with derivatized β-cyclodextrins, have proven highly effective for the separation of chiral dihydrobenzofuran and furan derivatives in the reverse-phase mode. researchgate.netnih.gov The enantioseparation mechanism on these phases relies on the inclusion of the analyte, or a portion of it, into the chiral cavity of the cyclodextrin. The differential stability of the diastereomeric inclusion complexes formed between the enantiomers and the CSP leads to their separation.

The choice of mobile phase also plays a crucial role. In normal-phase chromatography, mixtures of alkanes (like n-hexane) and alcohols (like isopropanol) are commonly used. core.ac.uk In reversed-phase mode, aqueous buffers with organic modifiers such as acetonitrile or methanol are typical. researchgate.netnih.govsigmaaldrich.com The addition of small amounts of additives, like methyl tert-butyl ether, can sometimes significantly enhance separation efficiency for highly retained compounds. nih.gov Furthermore, for ionizable chiral derivatives, controlling the pH of the mobile phase is essential for optimal separation. nih.gov

A summary of effective chiral stationary phases for related benzofuran and furan derivatives is presented in the table below, which can guide the method development for chiral derivatives of this compound.

Chiral Stationary Phase (CSP)Analyte ClassSeparation ModeKey FindingsReference
Hydroxypropyl-β-cyclodextrin (Cyclobond RSP)Dihydrobenzofuran derivativesReverse PhaseMost effective for baseline separation of multiple derivatives. researchgate.net
Acetyl-β-cyclodextrin (Cyclobond AC)Dihydrobenzofuran derivativesReverse PhaseEffective for enantioseparation. researchgate.net
2,3-Dimethyl-β-cyclodextrin (Cyclobond DM)Furan derivativesReverse PhaseHighly effective for the separation of various racemates. nih.gov
Kromasil 100 SiAlleno-acetylenic scaffolds with this compound moietyNormal PhaseSuccessful separation of stereoisomers. core.ac.uk

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. numberanalytics.comnih.gov This technique provides precise information on bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's structure and reactivity. For this compound, a single-crystal X-ray diffraction analysis would yield a detailed picture of its molecular geometry and packing in the crystalline lattice.

Conformational Analysis in the Crystalline State

Conformational analysis in the crystalline state reveals the preferred three-dimensional arrangement of a molecule when it is packed in a crystal lattice. researchgate.net While flexible molecules can exist as an ensemble of different conformers in solution, in the solid state, they are typically "frozen" into a single, low-energy conformation. mdpi.comnih.gov

For a semi-rigid molecule like this compound, the conformational analysis would focus on the planarity of the benzofuran ring system and the orientation of the ethynyl substituent relative to the ring. Intermolecular interactions within the crystal, such as π-π stacking and hydrogen bonding (if applicable with co-crystallized solvent molecules), can significantly influence the observed conformation. mdpi.com

A powerful concept in controlling and analyzing solid-state conformation is "conformation blocking," where crystallization conditions or the formation of coordination polymers can lock a molecule into a specific conformation. mdpi.com The study of such "frozen" conformations via single-crystal X-ray diffraction provides invaluable information that can be correlated with the molecule's properties and potential for stereoselective solid-state reactions. mdpi.com The analysis of the crystal structure of this compound would provide precise dihedral angles and reveal any deviations from planarity, offering insights into the interplay of intramolecular and intermolecular forces that govern its solid-state structure.

Co-crystal Structures with Biological Targets (e.g., protein-ligand complexes)

The determination of co-crystal structures of small molecules with their biological targets, typically proteins, is a cornerstone of modern drug discovery. nih.govcrelux.comdovepress.com This technique provides atomic-level details of the binding interactions between the ligand and the protein, which is crucial for understanding the mechanism of action and for guiding the rational design of more potent and selective inhibitors. nih.govbhu.ac.innih.gov Given the interest in benzofuran derivatives in medicinal chemistry, obtaining co-crystal structures of this compound or its derivatives with relevant protein targets is a significant goal.

The primary method for obtaining such structures is X-ray crystallography of the protein-ligand complex. This can be achieved through two main approaches: co-crystallization, where the protein and the ligand are crystallized together, or soaking, where a crystal of the apo-protein is soaked in a solution containing the ligand. nih.gov The resulting electron density map reveals the precise binding mode of the ligand in the protein's active site, including key hydrogen bonds, hydrophobic interactions, and other non-covalent contacts. nih.gov

Fragment-based drug discovery (FBDD) is a particularly relevant approach where X-ray crystallography is used to screen a library of small, low-molecular-weight compounds ("fragments") for binding to a protein target. dovepress.comunivr.it this compound, as a small heterocyclic compound, could be considered a fragment. Identifying its binding mode through crystallographic screening could provide a valuable starting point for the development of more complex and potent inhibitors by growing the fragment within the binding site. univr.it

Future Directions and Emerging Research Avenues for 5 Ethynylbenzofuran

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Discovery

AI-Driven Retrosynthesis: AI models, particularly those based on machine learning and deep learning, can analyze vast databases of chemical reactions to propose novel and efficient retrosynthetic routes for complex 5-ethynylbenzofuran derivatives. engineering.org.cnsci-hub.se These systems can identify disconnections and suggest precursor molecules that a human chemist might overlook. sci-hub.se By learning from extensive experimental data, these AI tools can move beyond rule-based systems, offering more creative and potentially more efficient synthetic strategies. engineering.org.cnmit.edu

Forward Synthesis Prediction: Complementing retrosynthesis, AI can also predict the outcomes of novel chemical reactions. sci-hub.se Given a set of reactants including a this compound-based starting material and specific reaction conditions, machine learning models can forecast the likely product, its yield, and potential byproducts. cmu.edu This predictive capability allows for the in silico screening of numerous synthetic possibilities, saving time and resources. nih.gov

The application of machine learning (ML) to predict the biological activity and chemical reactivity of novel compounds is a rapidly advancing field. researchgate.netrsc.org For this compound, this offers a theoretical framework to guide the synthesis of new derivatives with desired properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can be trained on datasets of known benzofuran (B130515) derivatives and their biological activities to build QSAR models. nih.govscielo.br These models can then predict the activity of new, unsynthesized this compound analogs. This data-driven approach can accelerate the identification of promising candidates for various applications. scielo.br

Reactivity Prediction: Machine learning models can be developed to predict the reactivity of the ethynyl (B1212043) group in this compound under various reaction conditions. researchgate.netrsc.org By learning from datasets of similar compounds, these models can help chemists anticipate how the molecule will behave in different chemical transformations, aiding in the design of new synthetic routes and the avoidance of unwanted side reactions. cmu.eduresearchgate.netrsc.org While traditional methods for predicting reactivity often rely on simplified electronic properties, ML can capture more complex relationships, leading to more accurate predictions. researchgate.netrsc.org

Predictive Synthesis and Retrosynthesis for Complex Derivatives

Exploitation in Advanced Materials Science and Engineering (focus on design principles, not material properties)

The rigid, planar structure of the benzofuran core combined with the reactive ethynyl group makes this compound an attractive building block for the design of advanced materials. core.ac.uk The focus here is on the design principles that enable the creation of materials with specific functionalities. rsc.org

The design of novel organic optoelectronic and polymeric materials often relies on the careful selection of molecular building blocks that can be assembled into larger, functional architectures. rsc.org

Design of Polymeric Materials: The bifunctional nature of this compound (with reactive sites on the ethynyl group and potentially on the benzofuran ring) allows for its use as a monomer in polymerization reactions. The design principle here involves using the ethynyl group for polymerization, leading to polymers with benzofuran units regularly spaced along the backbone. This can impart specific thermal, mechanical, and electronic properties to the resulting polymer.

The integration of organic molecules with nanomaterials is a powerful strategy for creating hybrid materials with enhanced or novel properties. d-nb.info The design of these hybrid systems involves considering how the organic molecule will interact with the nanomaterial surface.

Surface Functionalization: this compound can be designed to functionalize the surface of various nanomaterials, such as gold nanoparticles or carbon nanotubes. mdpi.com The ethynyl group can be used to covalently attach the molecule to the nanomaterial surface, or the benzofuran ring can interact non-covalently through π-stacking. This functionalization can be designed to alter the nanomaterial's dispersibility, electronic properties, or to introduce specific recognition sites. researchgate.net

Targeted Delivery Systems: In the context of nanomedicine, this compound derivatives could be designed to be part of a larger system for targeted drug delivery. nih.gov The benzofuran core could be part of a biologically active payload, while the ethynyl group could be used as a linker to attach the molecule to a nanoparticle carrier. nih.gov The design principle involves creating a stable linkage that can be cleaved under specific physiological conditions to release the active compound.

Design of Optoelectronic and Polymeric Materials

Green Chemistry Innovations in the Synthesis and Application of this compound

Applying the principles of green chemistry to the synthesis and use of this compound is crucial for developing sustainable chemical processes. yale.edunih.govmlsu.ac.in

Atom Economy: Synthetic routes to this compound and its derivatives should be designed to maximize the incorporation of all starting materials into the final product, minimizing waste. yale.edumlsu.ac.in This involves favoring addition reactions over substitution or elimination reactions where possible.

Use of Safer Solvents and Reagents: Research should focus on developing synthetic methods that utilize environmentally benign solvents, such as water or bio-based solvents, and avoid the use of hazardous reagents. yale.edursc.org

Catalysis: The use of catalytic methods, as opposed to stoichiometric reagents, is a cornerstone of green chemistry. yale.eduacs.org Developing highly efficient and recyclable catalysts for the synthesis of this compound and its subsequent transformations is a key research goal.

Renewable Feedstocks: Exploring synthetic pathways that start from renewable feedstocks, such as biomass-derived platform chemicals, could provide a more sustainable route to the benzofuran core. mdpi.com For example, compounds like 5-hydroxymethylfurfural (B1680220) (HMF), which can be derived from carbohydrates, are valuable starting materials for various heterocyclic compounds. mdpi.comresearchgate.net

Exploration of Novel Biological Targets and Therapeutic Areas (Preclinical, mechanisms-focused)

Preclinical research has identified promising therapeutic applications for derivatives of this compound, primarily in the fields of infectious diseases and hematology. The unique structural properties of the ethynyl group on the benzofuran core allow for potent and selective interactions with specific biological targets.

One of the most significant areas of investigation is in the development of new treatments for tuberculosis (TB). Researchers have focused on inhibiting essential enzymes in Mycobacterium tuberculosis (Mtb). One key target is the Mtb protein tyrosine phosphatase B (mPTPB), a virulence factor that the bacterium secretes to survive within host macrophages. acs.org A derivative, 6-hydroxy-2-phenyl-3-((3-(trifluoromethyl)phenyl)ethynyl)benzofuran-5-carboxylic acid, has emerged as a highly potent and selective mPTPB inhibitor. acs.orgacs.org By inhibiting this enzyme, the compound helps restore the macrophage's natural immune response to the infection. acs.org Another validated target in Mtb is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. nih.gov Substituted benzofurans have been identified as inhibitors of the DNA gyrase B subunit (GyrB), presenting another avenue for antitubercular drug development. nih.gov In silico studies, including molecular docking, have been employed to analyze the interaction between benzofuran derivatives and other potential TB targets like the NarL protein, which is involved in the bacterium's adaptation to anaerobic conditions. nih.gov

Another critical therapeutic area for ethynylbenzofuran derivatives is in the prevention and treatment of thrombosis. Certain derivatives have been identified in patent literature as potential inhibitors of activated blood coagulation Factor X (FXa). nih.govacs.org FXa is a crucial enzyme in the coagulation cascade, and its inhibition is a well-established strategy for anticoagulation. nih.govnih.gov The development of oral FXa inhibitors based on the benzofuran scaffold could offer new options for managing various thromboembolic diseases. nih.govscience.gov

Recent studies have also pointed to the potential for benzofuran derivatives as broad-spectrum antiviral agents by acting as agonists for the Stimulator of Interferon Genes (STING) pathway, which plays a key role in the innate immune response to viral infections. unica.it This line of inquiry could expand the therapeutic utility of the this compound scaffold into virology.

Table 1: Investigated Biological Targets for this compound Derivatives

Biological Target Derivative Class/Example Compound Potential Therapeutic Area Mechanism Focus
Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB) 6-hydroxy-2-phenyl-3-((3-(trifluoromethyl)phenyl)ethynyl)benzofuran-5-carboxylic acid Tuberculosis Inhibition of a secreted virulence factor to restore host immune response. acs.orgacs.org
Mycobacterium tuberculosis DNA Gyrase B (GyrB) Substituted benzofurans Tuberculosis Inhibition of a type II topoisomerase essential for DNA replication. nih.gov
Activated Blood Coagulation Factor X (FXa) This compound-3-yl containing diamine derivatives Thrombosis, Embolism Direct inhibition of a key enzyme in the blood coagulation cascade. nih.govacs.orgnih.gov
Stimulator of Interferon Genes (STING) General benzofuran derivatives Viral Infections Agonism of the STING pathway to induce a type I interferon immune response. unica.it

Multidisciplinary Research Approaches and Collaborative Initiatives

The advancement of this compound derivatives from chemical curiosities to potential clinical candidates is intrinsically linked to multidisciplinary research and collaborative efforts. The complexity of modern drug discovery necessitates the integration of expertise from various scientific fields. acs.org

A prominent multidisciplinary approach in this area is the combination of computational and biological sciences. nih.gov In silico techniques, such as molecular docking and molecular dynamics simulations, are used to predict how benzofuran derivatives will interact with biological targets like Mtb NarL protein or CYP121A1. nih.govrsc.org These computational predictions guide the rational design and synthesis of new compounds, which are then subjected to biological evaluation through in vitro and in vivo assays to validate their activity. mdpi.comnih.gov This iterative cycle of computational design and biological testing accelerates the discovery of potent and selective drug candidates. mdpi.com

Progress in this field is also heavily reliant on collaborative initiatives that bridge the gap between different research environments. researchgate.net These collaborations can take the form of academic-industrial consortia, which bring together the innovative, fundamental research of universities with the applied, development-focused mindset of the pharmaceutical industry. acs.org Such partnerships are crucial for addressing synthetic challenges and translating promising laboratory findings into viable therapeutic agents. acs.org An example of academic cooperation in the broader field of benzofuran synthesis involves a long-term collaboration between scientists at RUDN University and Perm State National Research University to develop methods for creating heterocyclic compounds from inexpensive precursors. rdworldonline.com

Furthermore, scientific conferences and symposiums, such as the Conference on Sustainable Innovations in Drug Development (SIDD), provide vital platforms for researchers from academia and industry to share findings, foster interdisciplinary dialogue, and initiate new collaborations focused on drug discovery and chemical synthesis. These initiatives are essential for creating the networks and sharing the specialized knowledge required to tackle complex challenges in medicinal chemistry and develop the next generation of benzofuran-based therapeutics. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-Ethynylbenzofuran, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of this compound typically involves Sonogashira coupling between halogenated benzofuran derivatives and terminal alkynes. Key factors include catalyst choice (e.g., Pd(PPh₃)₄/CuI), solvent selection (e.g., THF or DMF), and temperature control (60–80°C). For example, Pd-catalyzed cross-coupling under inert atmospheres improves yields by minimizing side reactions like alkyne homocoupling . Purification via column chromatography (silica gel, hexane/EtOAc) is standard.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, with ethynyl protons appearing as singlets (~2.5–3.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereoelectronic properties. Infrared (IR) spectroscopy identifies the ethynyl C≡C stretch (~2100 cm⁻¹). Cross-referencing with computational simulations (e.g., DFT) enhances accuracy .

Q. How can researchers ensure purity of this compound for biological assays?

  • Methodological Answer : Combine chromatographic techniques (HPLC with C18 columns) and recrystallization (using ethanol/water mixtures). Purity ≥95% is critical; validate via melting point analysis and tandem mass spectrometry (LC-MS/MS). Trace impurities (e.g., residual palladium) require ICP-MS quantification .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in functionalizing this compound?

  • Methodological Answer : Regioselective modifications (e.g., electrophilic substitution at the 4-position) require directing groups or steric hindrance. For example, bulky substituents on the benzofuran core can direct reactions to the ethynyl-adjacent site. Computational modeling (e.g., Fukui indices) predicts reactive sites, while Pd/NHC catalysts enhance selectivity in cross-couplings .

Q. How do researchers design pharmacological studies to evaluate this compound’s neuroactivity?

  • Methodological Answer : Use receptor-binding assays (e.g., radioligand displacement for serotonin receptors) and functional assays (cAMP modulation). In vivo models (rodent behavioral tests) assess psychoactive effects. Dose-response curves and pharmacokinetic studies (plasma half-life via LC-MS) are essential. Cross-validate findings with knockout models to isolate target pathways .

Q. What methodologies resolve contradictions in reported toxicity profiles of this compound derivatives?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences). Standardize protocols (OECD guidelines) and use orthogonal assays (MTT, LDH release). Meta-analyses of published data identify confounding factors (e.g., solvent toxicity). Molecular docking studies clarify structure-toxicity relationships .

Q. How can systematic reviews optimize data collection for this compound’s environmental impact?

  • Methodological Answer : Follow EFSA’s structured approach:

  • Step 1 : Broad searches in PubMed/Web of Science using terms like "this compound AND (ecotoxicity OR biodegradation)."
  • Step 2 : Apply Boolean operators ("NOT industrial") to exclude non-relevant studies.
  • Step 3 : Use tools like PRISMA flow diagrams to document screening. Include gray literature (patents, theses) for comprehensive coverage .

Methodological Considerations

Q. What are best practices for efficiently searching literature on this compound?

  • Methodological Answer :

  • Database Selection : Prioritize SciFinder® (CAS Registry access) and Reaxys for reaction data. Use Google Scholar for preprints.
  • Search Strings : Combine terms (e.g., "this compound synthesis NOT patent") and apply filters (publication date ≥2010).
  • Reference Tracking : Use citation maps (Web of Science) to identify seminal papers. Automation tools (Zotero, EndNote) organize results .

Q. How should researchers critically evaluate conflicting data in this compound studies?

  • Methodological Answer : Conduct sensitivity analyses to assess methodological rigor. Compare experimental conditions (e.g., catalyst loading, solvent polarity). Replicate key experiments under controlled settings. Transparent reporting (e.g., FAIR data principles) enables reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.